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  • Product: 4-(3,5-dimethylphenyl)butanoic Acid
  • CAS: 22156-47-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profile of 4-(3,5-dimethylphenyl)butanoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(3,5-dimethylphenyl)butanoic acid in organic solvents. Recognizing that solubility is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(3,5-dimethylphenyl)butanoic acid in organic solvents. Recognizing that solubility is a critical physicochemical parameter influencing drug development, from formulation to bioavailability, this document outlines the theoretical principles of dissolution, the impact of molecular structure, and external factors such as solvent choice and temperature.[1][2] A detailed, field-proven protocol for the equilibrium shake-flask method is provided, alongside guidance on data analysis and presentation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for arylalkanoic acids and similar compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its behavior throughout the development lifecycle.[3] For 4-(3,5-dimethylphenyl)butanoic acid, an arylalkanoic acid, understanding its solubility in a diverse range of organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of viable dosage forms. Poor solubility can severely limit a compound's bioavailability and therapeutic efficacy, making early and accurate characterization essential.[1][2]

The molecular structure of 4-(3,5-dimethylphenyl)butanoic acid presents a classic amphiphilic challenge. It comprises a bulky, non-polar (lipophilic) dimethylphenyl group and a butanoic chain, coupled with a polar (hydrophilic) carboxylic acid moiety. This duality suggests a complex solubility profile, with optimal solubility likely occurring in solvents of intermediate polarity that can engage in both non-polar and hydrogen-bonding interactions.[4][5]

This guide provides the theoretical and practical tools to systematically map this solubility profile, enabling informed decisions in pre-formulation and process development.

Theoretical Principles of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°).[6][7] This process involves two key energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[8][9]

"Like Dissolves Like": A Qualitative Framework

The adage "like dissolves like" serves as a fundamental starting point.[10] It predicts that solutes will dissolve best in solvents with similar intermolecular forces. For 4-(3,5-dimethylphenyl)butanoic acid:

  • The dimethylphenyl ring and alkyl chain are non-polar and will interact favorably with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.

  • The carboxylic acid group is polar and capable of forming strong hydrogen bonds. It will interact favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) that can act as hydrogen bond acceptors.[4][11]

Therefore, a solvent that balances these characteristics, such as a lower-chain alcohol or a polar ether like tetrahydrofuran (THF), is hypothesized to be a good solvent.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[12] The total cohesion energy of a substance is deconstructed into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[10]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that the smaller the distance (Ra) between the solute and the solvent in this space, the higher the likelihood of dissolution.[12] This method is particularly useful for screening and selecting optimal solvents or solvent blends, moving beyond simple trial-and-error.[13][14]

Key Factors Influencing Solubility Measurement

A reliable solubility determination depends on the stringent control of several experimental variables.

Solid-State Properties of the Solute

The solid form of the API critically impacts its measured solubility.[3][15] Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities and stabilities.[16][17] For instance, a metastable polymorph will generally have a higher apparent solubility than the most stable form but may convert to the stable form during the experiment, leading to erroneous results.[16]

Causality: The crystal lattice energy—the energy holding the molecules together in the solid state—must be overcome for dissolution to occur.[18] Metastable forms have higher internal energy and thus a lower energy barrier to dissolution.

Protocol Imperative: It is mandatory to characterize the solid form of 4-(3,5-dimethylphenyl)butanoic acid both before and after the solubility experiment using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[3][15] This validates that the measured solubility corresponds to a specific, stable crystalline form.

Temperature

Dissolution can be either an endothermic (heat is absorbed) or exothermic (heat is released) process.[9] For most solid organic compounds, dissolution is endothermic, meaning solubility increases with temperature.[8]

Causality: An increase in temperature provides the thermal energy needed to overcome the crystal lattice forces of the solute.[9]

Protocol Imperative: All solubility measurements must be conducted in a tightly controlled, constant-temperature environment (e.g., a shaker bath or incubator). The temperature should be explicitly reported with all data.[19]

Solvent Purity and pH

The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a carboxylic acid.[20] For ionizable compounds like 4-(3,5-dimethylphenyl)butanoic acid, the pH of the medium is a critical factor in aqueous systems, as the ionized (carboxylate) form is typically much more polar and water-soluble than the neutral acid form. While less pronounced in organic solvents, trace water or acidic/basic impurities can still influence the solute's ionization state and interactions.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[21][22] It is robust, widely accepted by regulatory bodies, and ensures that the system has reached a true state of saturation.[19][23]

Detailed Step-by-Step Methodology

1. Preparation:

  • Ensure the 4-(3,5-dimethylphenyl)butanoic acid sample is of high purity and its solid form is characterized (e.g., by XRPD).
  • Use high-purity (e.g., HPLC grade) organic solvents.
  • Prepare a series of glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

2. Addition of Compound and Solvent:

  • Add an excess amount of solid 4-(3,5-dimethylphenyl)butanoic acid to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A 2-4 fold excess is typically sufficient.[21]
  • Rationale: Ensuring an excess of solid is the only way to guarantee that the resulting solution is truly saturated.
  • Accurately dispense a known volume of the desired organic solvent into each vial.

3. Equilibration:

  • Securely cap the vials.
  • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
  • Agitate the samples for a predetermined period, typically 24 to 48 hours.
  • Rationale: This extended period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.[21][24] Preliminary studies should be run to confirm that equilibrium is reached within this timeframe (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer increases).

4. Phase Separation:

  • After equilibration, remove the vials and allow the undissolved solid to settle for a short period within the temperature-controlled environment.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
  • Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter must be non-adsorptive for the compound of interest.

5. Analysis:

  • Prepare a series of calibration standards of 4-(3,5-dimethylphenyl)butanoic acid in the same solvent.
  • Analyze the filtered sample and calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[25][26] The aromatic ring in the compound makes it an excellent chromophore for UV detection.[27]
  • Quantify the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.[28]

6. Post-Experiment Validation:

  • Recover the remaining solid from the equilibration vial.
  • Dry the solid and re-analyze its crystal form (e.g., by XRPD) to confirm that no phase transformation occurred during the experiment.[17]
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Validation A Characterize Solid Form (XRPD, DSC) B Add Excess Solid to Vial A->B C Add Known Volume of Solvent B->C D Agitate at Constant Temp (e.g., 25°C, 48h) C->D E Settle Suspension D->E I Recover & Re-characterize Residual Solid (XRPD) D->I F Withdraw Supernatant E->F G Filter (0.22 µm Syringe Filter) F->G H Quantify Concentration (HPLC-UV) G->H J Final Solubility Data H->J I->J

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. It is best practice to report solubility in multiple units, such as mg/mL and mol/L, and to classify solvents by their type.

Sample Data Table
Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Non-Polar n-Hexane0.1Expected LowExpected Low
Toluene2.4Expected ModerateExpected Moderate
Polar Aprotic Tetrahydrofuran (THF)4.0Expected HighExpected High
Acetone5.1Expected HighExpected High
Dimethyl Sulfoxide (DMSO)7.2Expected HighExpected High
Polar Protic 1-Butanol4.0Expected HighExpected High
Ethanol4.3Expected HighExpected High
Methanol5.1Expected ModerateExpected Moderate

Note: This table presents hypothetical expected outcomes based on chemical principles. Actual experimental data must be generated.

The results should be interpreted in the context of the intermolecular forces discussed previously. High solubility in solvents like THF, acetone, and butanol would confirm the hypothesis that a balance of polar (hydrogen bonding) and non-polar interactions is required for effective solvation of 4-(3,5-dimethylphenyl)butanoic acid.

Conclusion

Determining the solubility profile of 4-(3,5-dimethylphenyl)butanoic acid is a foundational step in its development pathway. A scientifically rigorous approach, grounded in thermodynamic principles and executed via a validated protocol like the shake-flask method, is non-negotiable. Key to the integrity of the data is the diligent control of experimental variables, most notably the characterization of the solid state before and after equilibration to account for potential polymorphism. The resulting solubility map across a spectrum of organic solvents provides invaluable, actionable insights for process chemists and formulation scientists, ultimately accelerating the journey from discovery to a viable therapeutic product.

References

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • IEEE Xplore. (2023). 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

  • Frontiers. (2024). Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. [Link]

  • Wiley Online Library. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs. [Link]

  • Park, K. Hansen Solubility Parameters. [Link]

  • Environmental Science and Pollution Research. (2017). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. [Link]

  • Selvita. Solid State Characterization. [Link]

  • Journal of Chemical and Engineering Data. GUIDELINES FOR REPORTING OF SOLUBILITY DATA. [Link]

  • Contract Pharma. (2019, April 11). Recent In Vitro Release Testing Activities, Including FDA and USP. [Link]

  • Taylor & Francis Online. (2017, January 24). Solid state characterization, solid dispersions, solubility enhancement, drug dissolution and drug release. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Dissolution Technologies. (2019, November 6). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • INIS-IAEA. (2014, July 15). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. [Link]

  • YouTube. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • University of Toronto. SOLUBILITY. [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. [Link]

  • FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]

  • The Journal of Chemical Physics. (2023, June 5). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. [Link]

  • Regulations.gov. (2002, October 9). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • YouTube. (2019, December 8). High Performance Liquid Chromatography HPLC- UV-VIS Detector Animation. [Link]

  • LCGC International. (2020, November 13). How It Works: UV Detection for HPLC. [Link]

  • Polish Journal of Food and Nutrition Sciences. application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]

  • PubMed. (1991). Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. [Link]

  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • MDPI. Response to Reviewers. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (2010). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • ResearchGate. (2026, January 18). IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. III. Alkanedioic Acids and Alkenedioic Acids. [Link]

  • Jurnal UPI. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

  • Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

Sources

Exploratory

pKa values and acidity constants of 4-(3,5-dimethylphenyl)butanoic acid

An in-depth technical analysis of the ionization behavior, structural thermodynamics, and experimental determination of the acidity constants for 4-(3,5-dimethylphenyl)butanoic acid. Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the ionization behavior, structural thermodynamics, and experimental determination of the acidity constants for 4-(3,5-dimethylphenyl)butanoic acid.

Executive Summary

In the landscape of rational drug design, the acid dissociation constant (pKa) is a foundational physicochemical parameter that dictates a molecule's solubility, permeability, and protein-binding affinity. 4-(3,5-dimethylphenyl)butanoic acid (4-DMPBA) is a lipophilic, aryl-alkyl carboxylic acid. It is a structurally modified analog of 4-phenylbutanoic acid (4-PBA), a well-documented chemical chaperone and histone deacetylase (HDAC) inhibitor[1].

While the addition of two meta-methyl groups significantly alters the lipophilicity (LogP) and steric bulk of the compound, its impact on the ionization of the terminal carboxylic acid requires precise theoretical and experimental elucidation. This guide provides a comprehensive framework for predicting, measuring, and applying the pKa of 4-DMPBA in pharmaceutical development.

Theoretical Framework: Structural Thermodynamics and pKa Prediction

To understand the ionization behavior of 4-DMPBA, we must analyze the thermodynamic stability of its conjugate base (the carboxylate anion). The pKa of the parent compound, 4-phenylbutanoic acid, is experimentally established at 4.76 at 25°C[1][2].

In 4-DMPBA, the structural modification involves two methyl groups at the 3 and 5 positions of the aromatic ring. These methyl groups act as weak electron-donating groups (EDGs) through hyperconjugation and positive inductive (+I) effects. Theoretically, EDGs destabilize the negatively charged carboxylate anion, which would slightly increase the pKa (making the compound less acidic).

However, causality in physical organic chemistry dictates that inductive effects attenuate exponentially across sigma (


) bonds. In 4-DMPBA, the aromatic ring is separated from the ionizable carboxylic acid center by a three-carbon aliphatic linker (-CH

-CH

-CH

-). Because the inductive influence decreases by a factor of approximately 2.5 to 3 per bond, the electron-donating effect of the meta-methyl groups is virtually neutralized by the time it reaches the carboxylic acid.

Consequently, the predicted pKa of 4-(3,5-dimethylphenyl)butanoic acid is ~4.78 ± 0.05 , maintaining a weak acid profile nearly identical to its parent compound.

G A 3,5-Dimethylphenyl Group (+I, +H Effects) B Propyl Linker (-CH2-CH2-CH2-) A->B Electron Donation C Carboxylic Acid (Ionizable Center) B->C Attenuated Effect

Electronic effect attenuation across the aliphatic linker in 4-DMPBA.

Experimental Methodology: Cosolvent Potentiometric Titration

While standard aqueous potentiometric titration is the gold standard for pKa determination[3][4], the high lipophilicity of 4-DMPBA compromises this approach. The unionized form of the acid is prone to precipitation in purely aqueous buffers before the equivalence point is reached, invalidating the Nernstian equilibrium.

To ensure a self-validating and thermodynamically accurate measurement, a cosolvent extrapolation method (Yasuda-Shedlovsky approach) must be employed[5].

Step-by-Step Protocol
  • Cosolvent Preparation: Prepare a series of methanol/water or acetonitrile/water mixtures at varying weight fractions (e.g., 20%, 30%, 40%, 50% organic modifier)[5].

  • Electrode Calibration (Gran's Method): Calibrate the glass pH electrode independently in each specific cosolvent mixture. This corrects for the altered activity coefficients of hydrogen ions in mixed dielectric environments[5].

  • Analyte Preparation: Dissolve exactly 2.0 mmol of 4-DMPBA in 50 mL of the chosen cosolvent mixture. Maintain the ionic strength at a constant 0.15 M using KCl to mimic physiological osmolality.

  • Inert Atmosphere Titration: Purge the titration vessel with Nitrogen (N

    
    ) or Argon gas. Causality note: This prevents atmospheric CO
    
    
    
    from dissolving into the solution to form carbonic acid, which would introduce artifactual inflection points into the titration curve.
  • Execution: Titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator[4]. Add titrant in precise 10 µL increments, enforcing a 10-second equilibrium delay between drops to ensure the pH fluctuation is

    
     0.01 pH units[4].
    
  • Data Processing & Extrapolation: Calculate the apparent pKa (psKa) for each solvent ratio using the Henderson-Hasselbalch equation at the half-equivalence point[6]. Plot the psKa values against the inverse dielectric constant (

    
    ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    
    at 25°C) to derive the true aqueous pKa.

G Step1 Prepare Cosolvent Mixtures (e.g., 20%, 30%, 40% MeOH) Step2 Potentiometric Titration Record pH vs. Volume Step1->Step2 Step3 Calculate Apparent pKa (psKa) at Each Solvent Ratio Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation Plot psKa vs. 1/ε Step3->Step4 Step5 Determine True Aqueous pKa (Extrapolated to 0% Organic) Step4->Step5

Workflow for cosolvent extrapolation to determine aqueous pKa of lipophilic acids.

Data Presentation: Comparative Acidity Constants

To contextualize the acidity of 4-DMPBA, the table below summarizes the pKa values of structurally related aliphatic and aryl-alkyl carboxylic acids.

Compound NameStructural FormulaExperimental/Predicted pKa (25°C)Reference
Butanoic AcidCH

(CH

)

COOH
4.82Literature Standard
4-Phenylbutanoic AcidPh-(CH

)

-COOH
4.76[1][2]
4-(3,5-Dimethylphenyl)butanoic Acid (CH

)

-Ph-(CH

)

-COOH
~4.78 (Predicted) Extrapolated

Implications for Pharmacokinetics and Formulation

The pKa value of ~4.78 serves as the critical inflection point for the physiological behavior of 4-DMPBA, dictated by the Henderson-Hasselbalch relationship:

  • Gastric Absorption (pH 1.5 - 3.5): In the highly acidic environment of the stomach, the ambient pH is more than one unit below the pKa. Consequently, >90% of 4-DMPBA exists in its unionized, protonated state. This neutral molecular form, combined with the high lipophilicity imparted by the 3,5-dimethylphenyl group, drives rapid passive transcellular diffusion across the gastric mucosa.

  • Intestinal and Systemic Circulation (pH 6.0 - 7.4): Upon entering the duodenum and systemic circulation, the ambient pH rises significantly above the pKa. The compound becomes >99% ionized (yielding the carboxylate anion). This ionization drastically increases aqueous solubility for plasma transport but severely restricts membrane permeability, effectively preventing the drug from diffusing back into non-target lipophilic tissues (a phenomenon known as ion trapping).

For drug formulation professionals, this pH-dependent partitioning indicates that while the free acid may be suitable for solid oral dosage forms targeting gastric absorption, formulating the compound as a sodium or potassium salt (e.g., sodium 4-(3,5-dimethylphenyl)butanoate) is highly recommended to accelerate dissolution rates in the neutral pH of the lower gastrointestinal tract.

References

  • LookChem. Cas 1821-12-1, 4-Phenylbutyric acid Chemical Properties. URL:[Link]

  • DergiPark (Journal of Research in Pharmacy). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL:[Link]

  • Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. URL:[Link]

  • Frontiers in Chemistry. Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. URL:[Link]

  • MIT OpenCourseWare. Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. URL:[Link]

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Foundational

Comprehensive Guide to the Crystal Structure Analysis of 4-(3,5-Dimethylphenyl)butanoic Acid

Topic: Crystal Structure Analysis of 4-(3,5-Dimethylphenyl)butanoic Acid Content Type: Technical Protocol & Structural Analysis Guide Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-(3,5-Dimethylphenyl)butanoic Acid Content Type: Technical Protocol & Structural Analysis Guide Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists

Introduction & Structural Significance[1]

4-(3,5-dimethylphenyl)butanoic acid is a lipophilic analog of the well-known histone deacetylase (HDAC) inhibitor and chemical chaperone, 4-phenylbutyric acid (4-PBA) . The introduction of methyl groups at the meta (3,5) positions of the phenyl ring significantly alters the physicochemical profile, enhancing lipophilicity and modifying the crystal packing landscape compared to its parent compound.

This guide provides a rigorous protocol for the determination and analysis of its crystal structure. Unlike the unsubstituted parent, the 3,5-dimethyl variant presents unique steric challenges that disrupt standard


-

stacking, necessitating a specialized analysis of supramolecular synthons and lattice energy contributors.
Chemical Profile[1][2]
  • Formula:

    
    
    
  • Core Motif: Flexible alkyl chain (C4) linking a polar carboxylic head to a lipophilic dimethyl-substituted aromatic tail.

  • Key Structural Question: Does the molecule adopt a linear or folded conformation in the solid state, and how do the methyl groups dictate the packing motif (Herringbone vs. Slipped Stack)?

Experimental Protocol: Crystallization & Data Acquisition

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a multi-solvent screening approach is required due to the molecule's amphiphilic nature.

A. Crystallization Strategy

The compound contains a polar H-bond donor/acceptor (COOH) and a non-polar hydrophobic tail.

MethodSolvent SystemRationaleExpected Outcome
Slow Evaporation Ethanol / Water (80:20)Promotes H-bond network formation (dimers).Prismatic, robust crystals.
Vapor Diffusion Ethyl Acetate (Solvent) / Hexane (Antisolvent)Gradual polarity shift reduces solubility slowly.High-quality blocks; minimizes twinning.
Cooling TolueneExploits

-interactions; high solubility at

.
Plates or needles; useful for polymorph screening.
B. X-Ray Diffraction Parameters
  • Temperature: Collect data at 100 K (using

    
     stream) to minimize thermal motion of the flexible butyl chain and terminal methyl groups.
    
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption effects, though Cu is acceptable for small organic crystals.
  • Resolution: Aim for

    
     Å or better to resolve H-atom positions on the carboxylic acid, critical for confirming the protonation state.
    

Structural Analysis Framework

Once the dataset is refined (typically using SHELXL within OLEX2), the analysis must move beyond simple connectivity to supramolecular mechanics.

A. Molecular Conformation (Torsion Analysis)

The flexibility of the butanoic acid chain (


) is the primary source of conformational freedom.
  • Expectation: An anti-periplanar (trans) conformation for the aliphatic chain is energetically favorable to minimize steric clash.

  • Metric: Measure the torsion angle

    
    . A value near 
    
    
    
    indicates an extended chain; values near
    
    
    indicate gauche defects, often induced by packing forces.
B. Primary Supramolecular Synthon

In the absence of competing strong H-bond donors, the carboxylic acid will almost invariably form a centrosymmetric dimer .

  • Motif:

    
     graph set.
    
  • Geometry: Two

    
     hydrogen bonds connecting two molecules across an inversion center.
    
  • Metric: Measure

    
     distance (Typical range: 
    
    
    
    Å) and
    
    
    (Typical range:
    
    
    ).
C. The "Methyl Effect" on Packing

This is the critical differentiator from 4-PBA.

  • 4-PBA (Parent): Often exhibits face-to-face

    
    -
    
    
    
    stacking.
  • 3,5-Dimethyl Analog: The methyl groups project out of the aromatic plane, creating steric bulk.

    • Prediction: This steric hindrance will likely prevent close face-to-face stacking.

    • Result: Expect a Slipped Stack or Herringbone arrangement where the methyl group of one molecule nests into the aromatic cavity of a neighbor (

      
       interactions).
      

Advanced Analysis: Hirshfeld Surfaces

To quantify the intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).

Visualization Workflow
  • Map

    
    :  Look for two distinct bright red spots on the surface near the carboxylic acid group. These represent the strong 
    
    
    
    contacts (shorter than van der Waals radii).
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate the

      
       interactions (Acid Dimer).
      
    • Wings: Diffuse regions on the sides represent

      
       interactions (
      
      
      
      ).
    • Central Bulk: A large contribution from

      
       contacts is expected due to the high hydrogen content of the butyl chain and dimethyl groups.
      

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

CrystalAnalysis cluster_Analysis Structural Analysis Core Synthesis Synthesis (Friedel-Crafts Alkylation) Crystallization Crystallization Screening (EtOH/Water, EtOAc/Hexane) Synthesis->Crystallization XRD SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD Quality Crystal Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement Synthon Synthon Identification (R2,2(8) Dimer) Refinement->Synthon Packing Packing Analysis (Methyl Sterics / CH-Pi) Synthon->Packing Hirshfeld Hirshfeld Surface (Interaction Quant) Packing->Hirshfeld

Figure 1: Operational workflow for the structural determination of 4-(3,5-dimethylphenyl)butanoic acid.

Interaction Logic Diagram

This diagram illustrates the hierarchy of forces stabilizing the crystal lattice.

Forces Molecule 4-(3,5-dimethylphenyl) butanoic acid AcidHead Carboxylic Head (-COOH) Molecule->AcidHead AlkylChain Butyl Linker (-(CH2)3-) Molecule->AlkylChain AromaticTail Dimethylphenyl (Ar-Me2) Molecule->AromaticTail Dimer Centrosymmetric Dimer (Strong H-Bonds) AcidHead->Dimer Primary Driver VdW Hydrophobic Packing (Van der Waals) AlkylChain->VdW Stabilization AromaticTail->VdW CHPi CH...Pi Interactions (Methyl-Ring) AromaticTail->CHPi Directionality

Figure 2: Hierarchy of supramolecular interactions. The acid dimer anchors the structure, while the dimethyl tail dictates the packing geometry.

References

  • Desiraju, G. R. (2002). Crystallography and crystal engineering: defining the future. Journal of Chemical Sciences.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.

  • PubChem. (n.d.). 4-(3,5-dimethylphenyl)butanoic Acid (CID 10943329). National Library of Medicine.

  • Görbitz, C. H. (1989). Structure of 4-phenylbutanoic acid. Acta Crystallographica Section C. (Reference for parent structure comparison).

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of 4-(3,5-dimethylphenyl)butanoic Acid from Xylenes

Introduction: Strategic Synthesis from Commodity Feedstocks In the landscape of pharmaceutical research and fine chemical synthesis, the development of robust and efficient synthetic routes to key intermediates is of par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis from Commodity Feedstocks

In the landscape of pharmaceutical research and fine chemical synthesis, the development of robust and efficient synthetic routes to key intermediates is of paramount importance. 4-(3,5-dimethylphenyl)butanoic acid is one such valuable building block, finding application in the synthesis of a variety of more complex molecular targets. Its structure, featuring a substituted aromatic ring coupled to a butanoic acid chain, makes it an ideal scaffold for further elaboration.

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of 4-(3,5-dimethylphenyl)butanoic acid, starting from the readily available and cost-effective feedstock, m-xylene. We will explore a strategically designed two-step sequence involving an initial Friedel-Crafts acylation, followed by a reduction of the resulting ketoacid intermediate. This approach is advantageous as it circumvents the potential for carbocation rearrangements often encountered in direct Friedel-Crafts alkylations, thereby ensuring a single, well-defined product isomer.[1][2]

Two well-established and complementary reduction methodologies will be presented: the Clemmensen reduction (conducted under strongly acidic conditions) and the Wolff-Kishner reduction (performed under strongly basic conditions).[3][4] The choice between these methods is dictated by the overall functional group tolerance of the substrate, a critical consideration in multi-step synthesis. This document is intended to provide researchers, scientists, and drug development professionals with not only a reliable protocol but also the underlying scientific rationale to adapt and troubleshoot these procedures effectively.

Overall Synthetic Strategy

The synthesis commences with the electrophilic aromatic substitution of m-xylene with succinic anhydride in a Friedel-Crafts acylation reaction. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms the intermediate, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. The subsequent reduction of the ketone functionality to a methylene group yields the target molecule, 4-(3,5-dimethylphenyl)butanoic acid.

Synthetic Pathway m_xylene m-Xylene intermediate 4-(3,5-dimethylphenyl)-4-oxobutanoic acid m_xylene->intermediate 1. AlCl₃ 2. H₂O succinic_anhydride Succinic Anhydride final_product 4-(3,5-dimethylphenyl)butanoic acid intermediate->final_product Reduction (Clemmensen or Wolff-Kishner)

Caption: Overall synthetic route to 4-(3,5-dimethylphenyl)butanoic acid.

Part I: Friedel-Crafts Acylation of m-Xylene

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring. The use of an acid anhydride, such as succinic anhydride, generates an acylium ion electrophile in the presence of a strong Lewis acid catalyst.[2][5] The resulting ketone product is less reactive than the starting arene, which conveniently prevents over-acylation.[2]

Experimental Protocol: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

Materials and Reagents:

  • m-Xylene (reagent grade, anhydrous)

  • Succinic anhydride (99%)

  • Aluminum chloride (AlCl₃, anhydrous, powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (60.0 g, 0.45 mol).

  • Solvent and Reagent Addition: Cool the flask in an ice bath and slowly add 150 mL of anhydrous dichloromethane. To the dropping funnel, add a solution of m-xylene (26.5 g, 0.25 mol) and succinic anhydride (25.0 g, 0.25 mol) in 100 mL of anhydrous dichloromethane.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The mixture will typically become a dark, viscous solution.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 500 g) and concentrated hydrochloric acid (100 mL) in a large beaker, with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a mixture of toluene and heptane to yield 4-(3,5-dimethylphenyl)-4-oxobutanoic acid as a white to off-white solid.

ParameterValue
m-Xylene 0.25 mol
Succinic Anhydride 0.25 mol
Aluminum Chloride 0.45 mol
Reaction Temperature 0-10°C initially, then room temp.
Reaction Time 4 hours
Expected Yield 75-85%

Part II: Reduction of the Ketoacid Intermediate

With the ketoacid intermediate in hand, the next critical step is the reduction of the ketone to a methylene group. The choice between the following two methods will depend on the presence of other functional groups in a more complex synthesis that might be sensitive to either strong acid or strong base.

Method A: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aryl-alkyl ketones to the corresponding alkanes.[3][6] This method is particularly effective for substrates that are stable in hot, strongly acidic conditions.[7] The reaction is heterogeneous, occurring on the surface of the zinc.[8]

Clemmensen_Mechanism cluster_0 Mechanism Overview Ketone Aryl Ketone (R-CO-Ar) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H⁺ Organozinc Organozinc Intermediate ProtonatedKetone->Organozinc Zn(Hg), e⁻ Alkane Alkane (R-CH₂-Ar) Organozinc->Alkane H⁺, e⁻, -H₂O

Caption: Simplified mechanism of the Clemmensen Reduction.

Materials and Reagents:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Hydrochloric acid (HCl, concentrated)

  • Toluene

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Preparation of Zinc Amalgam: To mossy zinc (50 g) in a flask, add a solution of mercury(II) chloride (5 g) in 50 mL of water and 2.5 mL of concentrated HCl. Shake for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (20.6 g, 0.1 mol), 75 mL of water, 100 mL of concentrated hydrochloric acid, and 50 mL of toluene.

  • Reaction Execution: Heat the mixture to a vigorous reflux with stirring. After 30 minutes of reflux, add an additional 25 mL of concentrated HCl through the condenser and continue to reflux. Repeat this addition every hour for a total of 4-6 hours.

  • Work-up: After cooling to room temperature, decant the reaction mixture from the excess zinc amalgam. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexane.

Method B: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to strong acids.[4][9] The reaction involves the formation of a hydrazone intermediate, which, upon heating in the presence of a strong base, decomposes to the alkane with the evolution of nitrogen gas.[1] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a significant improvement that allows for shorter reaction times and higher yields by enabling the removal of water.[10][11]

Wolff_Kishner_Mechanism cluster_1 Mechanism Overview Ketone Aryl Ketone (R-CO-Ar) Hydrazone Hydrazone Ketone->Hydrazone H₂NNH₂ Anion Hydrazone Anion Hydrazone->Anion Base, -H₂O Alkane Alkane (R-CH₂-Ar) Anion->Alkane Heat, -N₂

Caption: Simplified mechanism of the Wolff-Kishner Reduction.

Materials and Reagents:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl, 6M)

  • Water (deionized)

  • Ether or Ethyl Acetate

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (20.6 g, 0.1 mol), potassium hydroxide (12 g, approx. 0.21 mol), hydrazine hydrate (10 mL, approx. 0.2 mol), and diethylene glycol (100 mL).

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1.5 hours to form the hydrazone.

  • Water Removal: Replace the reflux condenser with a distillation head and distill off water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.

  • Decomposition: Once the temperature has stabilized, return the distillation head to the reflux position and heat the mixture under reflux for an additional 4 hours. The solution will typically show vigorous evolution of nitrogen gas.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Purification: Acidify the aqueous solution with 6M HCl to a pH of 1-2, which will precipitate the product. If the product is an oil, extract with ether or ethyl acetate (3 x 50 mL). If it is a solid, it can be collected by vacuum filtration.

  • Final Steps: Wash the collected solid or the combined organic extracts with water. Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization or vacuum distillation.

Conclusion and Method Selection

FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly acidic (conc. HCl)Strongly basic (KOH), high temp.
Substrate Compatibility Stable to strong acidStable to strong base
Common Issues Not effective for acid-sensitive substratesNot suitable for base-sensitive substrates
Advantages Good for aryl-alkyl ketonesComplementary to Clemmensen; avoids acid

The synthesis of 4-(3,5-dimethylphenyl)butanoic acid from m-xylene is a classic and reliable sequence in organic synthesis. The initial Friedel-Crafts acylation provides the key ketoacid intermediate cleanly and in high yield. The choice between the Clemmensen and Wolff-Kishner reductions for the subsequent deoxygenation step offers valuable flexibility. For simple substrates like the one described, both methods are effective. However, in the context of a more complex molecular framework, the researcher must carefully consider the compatibility of other functional groups with the harsh acidic or basic conditions of these respective reactions. This strategic choice is a hallmark of efficient and successful synthetic planning.

References

  • Organic Syntheses Procedure. (n.d.). Modified Clemmensen.
  • Wikipedia. (2024). Clemmensen reduction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Organic Reactions. (n.d.). The Clemmensen Reduction. Retrieved from [Link]

  • Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]

  • PowerPoint Presentation. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a C-C bond. This gives an a-diketone, which is unstable to the reaction conditions, and is further reduced by Na. Ultimately upon addition of water, an a-hydroxy ketone (trivial name: acyloin) is the result.
  • Wikipedia. (2024). Wolff–Kishner reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2-Bis(trimethylsilyloxy)cyclobutene.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Wikipedia. (2024). Wolff–Kishner reduction. Retrieved from [Link]

  • YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4,4-difluoro-3-methyl-1-buten-2-one.
  • Organic Syntheses Procedure. (n.d.). 4-BROMO-o-XYLENE.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-IODO-p-XYLENE.
  • Scribd. (2024). Friedel-Crafts Acylation Report. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for the Extraction of 4-(3,5-dimethylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solvent Selection in the Purification of Carboxylic Acids The successfu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solvent Selection in the Purification of Carboxylic Acids

The successful isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug development and organic synthesis. The compound 4-(3,5-dimethylphenyl)butanoic acid, a substituted carboxylic acid, presents a common yet critical challenge: its efficient extraction from a reaction mixture or aqueous medium. The choice of an appropriate extraction solvent is not a trivial decision; it directly impacts yield, purity, cost, safety, and environmental footprint of the entire process.

This comprehensive guide provides a detailed framework for the rational selection of a solvent for the liquid-liquid extraction of 4-(3,5-dimethylphenyl)butanoic acid. Moving beyond a simple list of solvents, this document elucidates the fundamental principles governing the extraction of carboxylic acids, offers a systematic approach to solvent evaluation, and provides a detailed experimental protocol for empirical solvent screening. This self-validating methodology is designed to empower researchers to make informed, data-driven decisions tailored to their specific experimental context.

I. Theoretical Framework: The Physicochemical Basis of Carboxylic Acid Extraction

Liquid-liquid extraction operates on the principle of differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For ionizable compounds like carboxylic acids, the extraction efficiency is profoundly influenced by the pH of the aqueous phase.

The partitioning behavior of 4-(3,5-dimethylphenyl)butanoic acid is governed by its acid-base equilibrium. In an aqueous solution, the carboxylic acid (RCOOH) exists in equilibrium with its conjugate base, the carboxylate anion (RCOO⁻).

RCOOH (Organic Soluble) ⇌ RCOO⁻ (Water Soluble) + H⁺

The protonated form (RCOOH) is significantly more nonpolar and, therefore, preferentially soluble in an organic solvent. Conversely, the deprotonated carboxylate form (RCOO⁻) is ionic and exhibits high solubility in the aqueous phase. This pH-dependent solubility is the key to controlling the extraction process.

The Henderson-Hasselbalch Equation: A Predictive Tool

The relationship between the pH of the solution, the acid dissociation constant (pKa) of the carboxylic acid, and the ratio of its protonated and deprotonated forms is described by the Henderson-Hasselbalch equation.[1][2][3][4]

pH = pKa + log ([RCOO⁻] / [RCOOH])

This equation dictates the following extraction strategy:

  • For Extraction into the Organic Phase: The pH of the aqueous solution should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid. At this acidic pH (e.g., pH ≤ 2.8), the equilibrium is shifted strongly to the left, favoring the formation of the neutral, organic-soluble RCOOH form.

  • For Back-Extraction into the Aqueous Phase (Stripping): To recover the acid from the organic solvent, the pH of a fresh aqueous phase should be adjusted to be at least 2 pH units above the pKa. At this basic pH (e.g., pH ≥ 7.0), the equilibrium shifts to the right, forming the water-soluble RCOO⁻ anion.

II. A Systematic Approach to Solvent Selection

The ideal extraction solvent should exhibit high solubility for the target compound, be immiscible with the initial solvent (usually water), have a low boiling point for easy removal, differ in density from the aqueous phase for clear separation, and be safe and environmentally benign.[5][6][7]

The following workflow provides a structured approach to selecting a suitable solvent:

Solvent_Selection_Workflow start Start: Identify Target Molecule (4-(3,5-dimethylphenyl)butanoic acid) step1 Assess Physicochemical Properties - Estimate pKa (~4.8-5.0) - Nonpolar aromatic & aliphatic chain - Polar carboxylic acid group start->step1 step2 Shortlist Immiscible Solvents (e.g., Ethyl Acetate, DCM, MTBE, Toluene) step1->step2 step3 Evaluate Extraction Efficiency (Polarity Match) 'Like Dissolves Like' step2->step3 Solubility step4 Consider Practicality - Boiling Point (Easy Removal) - Density (Phase Separation) step3->step4 Work-up step5 Review Safety & Environmental Profile - Toxicity (GHS) - Flammability - Environmental Impact step4->step5 EHS step6 Perform Empirical Screening (See Protocol Below) step5->step6 Validation decision Select Optimal Solvent step6->decision

Caption: Decision workflow for solvent selection.

Comparative Analysis of Candidate Solvents

The following table summarizes the key properties of four common extraction solvents. This data should be used to inform the selection process based on the criteria outlined in the workflow above.

PropertyEthyl AcetateDichloromethane (DCM)Methyl tert-Butyl Ether (MTBE)Toluene
Formula C₄H₈O₂CH₂Cl₂C₅H₁₂OC₇H₈
Molar Mass ( g/mol ) 88.1184.9388.1592.14
Density (g/mL at 20°C) 0.9021.326[8][9][10]0.740[11]0.867[12][13]
Boiling Point (°C) 77.139.6[8][9][14]55.2[11][15]110.6[13][16]
Water Solubility 8.3 g/100 mL (20°C)1.75 g/100 mL (25°C)[14]Sparingly soluble[15][17]0.053 g/100 mL (20-25°C)
Dielectric Constant (20°C) 6.029.084.52.38[13]
GHS Hazard Statements H225, H319, H336, AUH066[18][19][20]H315, H319, H336, H351[21][22][23]H225, H315[24][25][26][27]H225, H304, H315, H336, H361d, H373, H412[28][29][30][31][32]
Key Safety Concerns Highly flammable, serious eye irritation, may cause drowsiness.[18][20][33]Suspected of causing cancer, skin/eye irritation.[21][22][23]Highly flammable, skin irritation.[24][25][26][27]Highly flammable, aspiration hazard, reproductive toxicity, organ damage.[28][29][30][31][32]
Environmental Profile Readily biodegradable.Volatile organic compound (VOC), persistent in the environment.Potential groundwater contaminant.[34]VOC, harmful to aquatic life.

Expert Insights:

  • Ethyl Acetate: A good starting point due to its moderate polarity, which should effectively solvate the target molecule, and its relatively favorable environmental profile. Its lower density means it will form the upper layer.

  • Dichloromethane (DCM): Its higher polarity and density (forms the lower layer) make it a very effective extraction solvent. However, its suspected carcinogenicity necessitates strict handling in a fume hood and careful consideration of waste disposal.[9][21]

  • Methyl tert-Butyl Ether (MTBE): A less polar option than ethyl acetate, with a very low boiling point, making it easy to remove. Its lower tendency to form explosive peroxides compared to diethyl ether is a significant safety advantage.[15]

  • Toluene: As a nonpolar aromatic solvent, it may be effective, especially if the starting mixture contains many nonpolar impurities. However, its high boiling point makes it more difficult to remove, and it carries significant health and environmental warnings.[12][35]

III. Experimental Protocol: Empirical Solvent Screening and Selection

Given the absence of precise solubility data, an empirical screening process is the most reliable method for selecting the optimal solvent. This protocol provides a self-validating system for this determination.

Objective: To determine the most efficient extraction solvent for 4-(3,5-dimethylphenyl)butanoic acid from an aqueous solution through small-scale, parallel extractions.
Materials:
  • Sample of 4-(3,5-dimethylphenyl)butanoic acid

  • Deionized water

  • Candidate solvents: Ethyl acetate, Dichloromethane, MTBE, Toluene

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Test tubes or small vials with caps (e.g., 4 x 10 mL)

  • Pipettes

  • pH paper or calibrated pH meter

  • Vortex mixer (optional)

  • Analytical balance

  • Small flasks for solvent evaporation (e.g., 4 x 25 mL round-bottom flasks)

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen) for solvent removal

Experimental Workflow Diagram

Experimental_Workflow prep 1. Prepare Stock Solution - Dissolve known mass of acid in aqueous NaOH (pH > 7) - Aliquot into 4 vials acidify 2. Acidification - Adjust pH of each vial to ~2 with 1M HCl prep->acidify add_solvents 3. Add Solvents - Add equal volume of each candidate solvent to a separate vial acidify->add_solvents extract 4. Extraction - Cap and invert/vortex each vial to mix phases add_solvents->extract separate 5. Phase Separation - Allow layers to separate - Transfer organic layer to a tared flask extract->separate dry 6. Drying - Add anhydrous Na₂SO₄ to organic layer separate->dry evaporate 7. Solvent Evaporation - Remove solvent using rotary evaporator or N₂ stream dry->evaporate analyze 8. Analysis - Weigh recovered solid - Calculate % recovery for each solvent evaporate->analyze

Caption: Experimental workflow for solvent screening.

Step-by-Step Methodology
  • Preparation of the Aqueous Stock Solution: a. Accurately weigh a known amount of 4-(3,5-dimethylphenyl)butanoic acid (e.g., 100 mg). b. Dissolve the acid in a minimal amount of 1 M NaOH, then dilute with deionized water to a final volume that allows for aliquoting (e.g., 20 mL). Ensure the final pH is > 7. This creates a stock solution of the water-soluble sodium salt. c. Aliquot equal volumes of this stock solution (e.g., 4 mL) into four separate labeled vials.

  • Acidification for Extraction: a. To each vial, add 1 M HCl dropwise while monitoring the pH. Adjust the pH to approximately 2. b. The solution may become cloudy as the less soluble protonated form of the acid precipitates.

  • Solvent Addition and Extraction: a. To each of the four vials, add an equal volume (e.g., 4 mL) of one of the candidate solvents: ethyl acetate, dichloromethane, MTBE, and toluene. b. Cap each vial securely and mix thoroughly for 1-2 minutes by inverting gently or using a vortex mixer. This facilitates the transfer of the solute from the aqueous to the organic phase. c. Periodically vent the vials, especially when using volatile solvents like DCM and MTBE.

  • Phase Separation and Collection: a. Allow the vials to stand undisturbed until two clear layers have formed. b. Note which layer is the organic phase based on the solvent densities. Ethyl acetate, MTBE, and toluene are less dense than water and will be the top layer. Dichloromethane is denser and will be the bottom layer. c. Carefully remove the organic layer using a pipette and transfer it to a pre-weighed (tared) round-bottom flask. Be careful not to transfer any of the aqueous layer.

  • Drying the Organic Extract: a. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to each flask containing the organic extract. Swirl gently. The drying agent will clump as it absorbs residual water. Add more if necessary until some of the powder remains free-flowing. b. Decant or filter the dried organic solution into a clean, pre-weighed flask.

  • Solvent Removal and Recovery Calculation: a. Remove the solvent from each flask using a rotary evaporator or by gently blowing a stream of nitrogen over the surface of the liquid in a fume hood. b. Once the solvent is completely removed, weigh each flask containing the dried, extracted 4-(3,5-dimethylphenyl)butanoic acid. c. Calculate the mass of the recovered acid for each solvent. d. Determine the percent recovery for each solvent: % Recovery = (Mass of recovered acid / Initial mass of acid in the aliquot) x 100%

IV. Interpretation and Final Selection

The solvent that yields the highest percent recovery is the most efficient for extracting 4-(3,5-dimethylphenyl)butanoic acid under these conditions. However, the final choice should also weigh the practical and safety considerations from the comparative table. For instance, if ethyl acetate and dichloromethane give similar recoveries, ethyl acetate is generally the preferable choice due to its lower toxicity.[9][18][20][21][33] This empirical data, combined with the theoretical framework, provides a robust and defensible basis for your solvent selection.

V. References

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PCC Group. (2023, September 6). Toluene: applications and properties. PCC Group Product Portal. Retrieved from [Link]

  • China Amines. (n.d.). Dichloromethane (DCM): Properties, Uses, and Safety Guide. Retrieved from [Link]

  • Vedantu. (n.d.). Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety. Retrieved from [Link]

  • H-B Instrument. (n.d.). Toluene - Safety Data Sheet. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Methyl tert-Butyl Ether (MTBE). NCBI Bookshelf. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]

  • PubChem. (n.d.). Toluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • RCI Labscan Limited. (2021, May 1). METHYL-t-BUTYL ETHER - SAFETY DATA SHEET. Retrieved from [Link]

  • Braskem. (n.d.). Toluene Safety Data Sheet. Retrieved from [Link]

  • BYJU'S. (2019, April 12). Properties of Dichloromethane – CH2Cl2. Retrieved from [Link]

  • de Levie, R. (2003). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 80(2), 146.

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • INCHEM. (1998). Methyl tertiary-butyl ether (EHC 206, 1998). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl tert-Butyl Ether (MTBE). NCBI Bookshelf. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, August 15). Toluene (methylbenzene). Retrieved from [Link]

  • Sydney Solvents. (n.d.). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]

  • LYB. (n.d.). GPS Safety Summary Methyl-tert-Butyl Ether (MTBE). Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Toluene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]

  • MilliporeSigma. (n.d.). MX0826 - SAFETY DATA SHEET. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Methyl tert-Butyl Ether (MTBE). Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Extraction. Retrieved from [Link]

  • Innova. (n.d.). TOLUENE - Safety Data Sheet. Retrieved from [Link]

  • Majors, R. E. (n.d.). Practical Aspects of Solvent Extraction. LCGC International. Retrieved from [Link]

  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether. Retrieved from [Link]

  • Chemical Safety Software. (n.d.). Chemical info for Ethyl Acetate. Retrieved from [Link]

  • Redox. (2024, May 17). Safety Data Sheet Ethyl Acetate. Retrieved from [Link]

  • TMK Packers. (n.d.). *ETHYL ACETATE

Sources

Method

Application Note: High-Precision Assay of 4-(3,5-dimethylphenyl)butanoic Acid via Alkalimetric Titration

Abstract & Scope This technical guide details the quantitative assay of 4-(3,5-dimethylphenyl)butanoic acid (CAS: 5465-18-9 for isomer reference; MW: 192.26 g/mol ). Due to the lipophilic nature of the dimethylphenyl moi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the quantitative assay of 4-(3,5-dimethylphenyl)butanoic acid (CAS: 5465-18-9 for isomer reference; MW: 192.26 g/mol ). Due to the lipophilic nature of the dimethylphenyl moiety, this weak carboxylic acid exhibits poor solubility in water, rendering standard aqueous titration inaccurate due to precipitation and electrode fouling.

This protocol establishes a Potentiometric Titration workflow using a mixed aqueous-organic solvent system as the primary reference method. A secondary Colorimetric Method is provided for routine Quality Control (QC). Both methods utilize standardized Sodium Hydroxide (NaOH) as the titrant.[1][2][3][4]

Target Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Basis & Solubility Logic[1][6]

The Molecule
  • Formula:

    
    
    
  • Molecular Weight: 192.26 g/mol

  • Functional Group: Terminal Carboxylic Acid (

    
    )
    
  • pKa: ~4.7 – 4.8 (Typical for aryl-alkanoic acids)

Solvent Selection Strategy

Direct aqueous titration is forbidden. The hydrophobic 3,5-dimethylphenyl tail causes the molecule to aggregate or precipitate in water, leading to:

  • Slow reaction kinetics: The base cannot access the acid trapped inside the precipitate.

  • Noisy Potentiometric Signal: Coating of the glass electrode sensing bulb.

Selected Solvent: Ethanol:Water (1:1 v/v) or Methanol (HPLC Grade) .

  • Why: Ethanol solubilizes the lipophilic tail, while the water content ensures the pH glass electrode remains hydrated and responsive.

Reaction Mechanism

The assay relies on a neutralization reaction between the weak acid (HA) and a strong base (NaOH):[5]



Method A: Potentiometric Titration (Reference Standard)

Status: Gold Standard (High Precision, Traceable) Principle: Detection of the equivalence point (inflection) in the pH vs. Volume curve.

Equipment & Reagents[1][2][5][7][8]
  • Instrument: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo) equipped with a dynamic dosing drive.

  • Electrode: Combined Glass pH Electrode (ensure electrolyte flow is suitable for mixed solvents, e.g., 3M KCl).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.[4][6]

  • Solvent: Ethanol (96% or Absolute), neutralized.

  • Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 110°C for 2 hours.

Workflow Diagram (DOT)

TitrationWorkflow cluster_Prep Preparation Phase cluster_Titration Titration Phase Start Start Analysis Solvent Prepare Solvent (50:50 EtOH:H2O) Start->Solvent Blank Perform Blank Titration Solvent->Blank Weigh Weigh ~200mg Sample (Precision ±0.1mg) Blank->Weigh Subtract Blank Vol Dissolve Dissolve Sample (Ensure Clarity) Weigh->Dissolve Titrate Titrate with 0.1N NaOH (Dynamic Dosing) Dissolve->Titrate Detect Detect End Point (First Derivative) Titrate->Detect Calc Calculate Purity % (Eq. Wt 192.26) Detect->Calc

Figure 1: Logical workflow for the potentiometric assay, emphasizing the blank correction step.

Step-by-Step Protocol
  • System Prep: Rinse the burette and lines with 0.1 N NaOH. Remove all air bubbles.[1][7] Calibrate the pH electrode using pH 4.01, 7.00, and 10.00 aqueous buffers.

  • Blank Determination:

    • Add 50 mL of the Ethanol/Water solvent to the titration beaker.

    • Titrate with 0.1 N NaOH to the inflection point.[4]

    • Record volume as

      
       (typically < 0.1 mL).
      
  • Sample Preparation:

    • Accurately weigh ~200 mg (

      
      ) of 4-(3,5-dimethylphenyl)butanoic acid into a clean beaker.
      
    • Add 50 mL of Ethanol/Water solvent.

    • Stir magnetically until fully dissolved (solution must be clear).

  • Titration:

    • Immerse the electrode and burette tip (ensure tip is below liquid surface but not interfering with stirrer).

    • Titrate with 0.1 N NaOH using Dynamic Equivalence Point Titration (DET) mode.

    • Parameter Tip: Set "Signal Drift" to 50 mV/min to allow electrode stabilization in the organic matrix.

  • Calculation:

    
    
    
    • 
      : Volume in mL
      
    • 
      : Normality of NaOH[3][4][8]
      
    • 
      : Weight in mg[4][8]
      
    • 
      : Equivalent weight of the acid
      

Method B: Manual Colorimetric Titration (QC Routine)[1]

Status: Acceptable for Routine QC (Lower cost, faster) Principle: Visual detection of pH shift using Phenolphthalein.

Critical Reagents
  • Indicator: Phenolphthalein (1% solution in ethanol).

    • Why: Transition range is pH 8.2–10.0. The equivalence point of a weak acid/strong base titration is alkaline (pH > 7), making this the correct indicator. Methyl Orange (transition pH ~3-4) is incorrect and will fail.

Protocol
  • Weigh ~200 mg of sample into a 250 mL Erlenmeyer flask.

  • Dissolve in 50 mL neutralized Ethanol (neutralize solvent by adding phenolphthalein and adding NaOH dropwise until a faint pink persists, then use this solvent).

  • Add 3 drops of Phenolphthalein indicator.

  • Titrate with standardized 0.1 N NaOH from a Class A burette.

  • Swirl constantly.[2]

  • Endpoint: The first appearance of a faint pink color that persists for >30 seconds.

Data Summary & Validation Criteria

ParameterSpecification / Limit
Sample Weight 180 mg – 220 mg (for 10-15 mL titrant consumption)
Titrant Normality 0.1 N (Standardized daily vs KHP)
Blank Volume Must be < 0.15 mL
RSD (Precision) < 1.0% (n=3 replicates)
Tailing Factor N/A (Titration), but solution must remain clear.
Temperature 20°C - 25°C (Titrant expands with heat)
Troubleshooting The "Self-Validating" System
  • Issue: Drifting pH readings.

    • Cause: Dehydrated electrode membrane due to high ethanol content.

    • Fix: Store electrode in 3M KCl between runs. Rehydrate in water for 15 mins if drift persists.

  • Issue: Precipitation during titration.

    • Cause: Water concentration too high in solvent mix.

    • Fix: Increase Ethanol ratio to 70:30.

References

  • USP General Chapter <541> Titrimetry. United States Pharmacopeia. (General guidance on volumetric analysis).

  • Metrohm Application Bulletin. Titer determination in potentiometry. (Standardization of NaOH with KHP).

  • Sigma-Aldrich Product Data. 4-(3,4-dimethylphenyl)butanoic acid Properties. (Structural analog reference for solubility/MW).

  • Vogel's Textbook of Quantitative Chemical Analysis. Acid-Base Titrations in Non-Aqueous Solvents. (Classic reference for organic acid titration).

Sources

Application

Application Note: Preparation and Handling of 4-(3,5-dimethylphenyl)butanoic Acid Stock Solutions

[1] Abstract & Scope This technical guide outlines the standardized protocols for the solubilization, storage, and handling of 4-(3,5-dimethylphenyl)butanoic acid (CAS: 155609-86-6 / Analogous isomers).[1] While structur...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This technical guide outlines the standardized protocols for the solubilization, storage, and handling of 4-(3,5-dimethylphenyl)butanoic acid (CAS: 155609-86-6 / Analogous isomers).[1] While structurally similar to the well-known chemical chaperone 4-phenylbutyric acid (4-PBA), the addition of two methyl groups at the 3 and 5 positions significantly increases the lipophilicity (LogP ~2.8–3.0) of this compound.[1][2][3][4][5][6][7] This shift necessitates specific handling to prevent micro-precipitation in aqueous buffers, a common source of false negatives in high-throughput screening (HTS) and variability in in vivo dosing.[1]

Target Audience: Medicinal Chemists, Cell Biologists, and Pharmacology Leads.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's "personality" is the first step to successful solution preparation. The carboxylic acid tail provides a pH-dependent solubility switch, while the dimethyl-phenyl head group drives hydrophobic aggregation.[1]

PropertyValueImplication for Handling
Molecular Weight ~192.25 g/mol Conversion factor: 1 mg ≈ 5.2 µmol.[1]
pKa (Acid) ~4.76 (Predicted)Critical: At pH < 4.8, the molecule is neutral and insoluble in water.[1] At pH > 6.8, it exists as a soluble carboxylate anion.[1]
LogP (Lipophilicity) ~2.8 – 3.0Moderately lipophilic.[1] Requires organic co-solvents (DMSO/EtOH) or conversion to salt form for aqueous stability.[1]
Appearance White/Off-white powderVisual inspection is difficult; turbidity checks are required.[1]
The Solubility Mechanism

To dissolve this compound in aqueous media, you must drive the equilibrium toward the ionized salt form:



Attempting to dissolve the free acid directly in water or neutral PBS without prior solvation or pH adjustment will result in a suspension, not a solution.[1]

Protocol A: Organic Stock Solution (DMSO)

Best for: In vitro assays, HTS, and long-term storage.[1] Concentration Target: 50 mM – 100 mM.

Reagents
  • Compound: 4-(3,5-dimethylphenyl)butanoic acid (Solid).[1][8]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).[1]

Procedure
  • Weighing: Weigh the target mass of the solid into a glass vial.

    • Note: Avoid using plastic microfuge tubes for the initial dissolution if high concentrations (>50 mM) are used, as lipophilic acids can leach plasticizers over time.[1]

  • Calculation: Calculate the required DMSO volume.

  • Solvation: Add the DMSO to the vial. Vortex vigorously for 30–60 seconds.[1]

    • Observation: The solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use PES or Nylon filters for DMSO stocks.

  • Storage: Aliquot into amber glass vials or polypropylene cryovials. Store at -20°C.

    • Stability:[1] >6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).[1]

Protocol B: Aqueous Working Solution (Sodium Salt Method)

Best for: Animal studies (IP/PO dosing) or solvent-sensitive cellular assays.[1] Mechanism: In situ conversion to Sodium 4-(3,5-dimethylphenyl)butyrate.[1]

Reagents
  • Base: 1.0 M NaOH (Sodium Hydroxide) solution.[1]

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[1]

Procedure
  • Stoichiometry Check: You need 1.0 molar equivalent of NaOH to neutralize the acid.[1]

  • Weighing: Weigh 19.2 mg (approx 100 µmol) of the powder into a tube.

  • Salt Formation: Add 100 µL of 1.0 M NaOH (100 µmol).

    • Action: Vortex until the powder is fully wetted and a clear viscous liquid/paste forms.[1] This is the sodium salt.[1]

  • Dilution: Add 900 µL of PBS (or water) to reach a final volume of 1 mL.

    • Result: 100 mM aqueous stock (pH will be alkaline).[1]

  • pH Adjustment (Critical): Check pH. If pH > 8.5, carefully adjust back to pH 7.4 using dilute HCl.[1]

    • Warning: Do not overshoot below pH 6.0, or the free acid will precipitate immediately (The "Crash Out" effect).[1]

  • Filtration: Sterilize using a 0.22 µm PES (hydrophilic) filter.

Workflow Visualization (Decision Tree)

The following diagram illustrates the critical decision points based on your final application.

G Start Solid: 4-(3,5-dimethylphenyl)butanoic acid Decision Select Application Start->Decision DMSO_Route Protocol A: Organic Stock (Dissolve in DMSO) Decision->DMSO_Route In Vitro / HTS Aq_Route Protocol B: Aqueous Stock (In situ Salt Formation) Decision->Aq_Route In Vivo / Sensitive Cells Storage Store at -20°C (High Conc >50mM) DMSO_Route->Storage Cell_Dilution Dilute 1:1000 into Media (Final DMSO < 0.1%) Storage->Cell_Dilution QC QC: Turbidity Check (OD600) Cell_Dilution->QC NaOH_Add Add 1.0 eq NaOH (Convert to R-COO- Na+) Aq_Route->NaOH_Add Buffer_Add Dilute with PBS/Water NaOH_Add->Buffer_Add pH_Check Check pH (Must remain > 6.5) Buffer_Add->pH_Check pH_Check->QC

Figure 1: Preparation workflow distinguishing between organic storage stocks and aqueous working solutions.[1] Note the critical pH check in the aqueous pathway.

Quality Control & Troubleshooting

The "Crash Out" Phenomenon

When diluting a DMSO stock into aqueous media (Protocol A), the local concentration of the lipophilic acid can momentarily exceed its solubility limit as the DMSO disperses.

Validation Step:

  • Prepare a "dummy" plate with your final assay media.[1]

  • Add the compound at the highest test concentration (e.g., 100 µM).

  • Incubate for 1 hour at room temperature.

  • Measure OD600 (Absorbance at 600nm).

    • Acceptance Criteria: OD600 < 0.005 above background.[1] Higher values indicate micro-precipitation, which will cause false IC50 values.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness in PBS pH is too low (< 6.0).Add dilute NaOH to raise pH to 7.4–8.[1]0. The solution should clear.[1]
Precipitate upon thawing DMSO stock Moisture ingress.[1]Warm to 37°C and vortex.[1] Store future aliquots with desiccant.[1]
Cytotoxicity in vehicle control DMSO % too high.[1]Ensure final DMSO concentration is < 0.5% (ideally 0.1%).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 294649, 4-(2,4-dimethylphenyl)butanoic acid (Isomer Analog).[1] Retrieved from [Link][1]

  • Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate.[1] Drugs in R&D, 11(3), 227–249.[1] (Provides mechanistic basis for solubilizing phenyl-alkanoic acids).[1] Retrieved from [Link]

  • Way, L. DMSO Solubility and Miscibility Data. Gaylord Chemical Company Technical Bulletin.[1] Retrieved from [Link][1]

Sources

Method

Application Notes: The Strategic Use of 4-(3,5-Dimethylphenyl)butanoic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Arylalkanoic Acids in Modern Drug Design In the landscape of pharmaceutical development, intermediates are the foundational buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Arylalkanoic Acids in Modern Drug Design

In the landscape of pharmaceutical development, intermediates are the foundational building blocks that dictate the novelty, efficacy, and patentability of an Active Pharmaceutical Ingredient (API). Among these, the arylalkanoic acid scaffold is a privileged motif, appearing in numerous blockbuster drugs. 4-(3,5-Dimethylphenyl)butanoic acid is an emerging intermediate from this class, offering a unique combination of a reactive carboxylic acid "handle," a flexible butanoic spacer, and a specifically substituted aromatic ring.

While direct incorporation into currently marketed drugs is not as widely documented as its other isomers (e.g., 2,4- and 3,4-disubstituted analogs), its distinct structural features present significant opportunities for medicinal chemists to address key challenges in drug design, including selectivity, metabolic stability, and bioavailability.[1][2] This guide provides a detailed exploration of its strategic application and foundational protocols for its use in drug discovery programs.

Table 1: Physicochemical Properties of 4-(3,5-Dimethylphenyl)butanoic Acid

PropertyValueSource
CAS Number 22156-47-4[3]
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Appearance (Predicted) White to off-white solidN/A
Purity >95% (Typical)[4]
Storage 2-8°C, Sealed in dry conditions[5]

Strategic Rationale in Medicinal Chemistry

The value of 4-(3,5-dimethylphenyl)butanoic acid lies in the distinct contribution of each of its three structural components. Understanding these contributions allows for its rational incorporation into novel molecular designs.

  • The Carboxylic Acid Handle: This functional group is a cornerstone of synthetic versatility. It provides a primary reaction site for the formation of robust amide or ester bonds, enabling the connection of the intermediate to other complex fragments, pharmacophores, or solubilizing groups.[4]

  • The Butanoic Acid Spacer: The four-carbon aliphatic chain offers crucial conformational flexibility. This allows the phenyl ring to adopt an optimal orientation within a target's binding pocket, maximizing non-covalent interactions. This flexible spacer can be critical for achieving high-affinity binding.[6]

  • The 3,5-Dimethylphenyl Moiety: This is the key differentiating feature.

    • Metabolic Stability: The meta-dimethyl substitution pattern effectively blocks two potential sites of aromatic oxidation by cytochrome P450 enzymes. This can significantly reduce metabolic clearance and improve the pharmacokinetic profile of a drug candidate.

    • Lipophilicity and Permeability: The two methyl groups increase the lipophilicity (LogP) of the molecule.[7] This property is crucial for enhancing a compound's ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets.[1][2]

    • Binding and Selectivity: The specific steric bulk of the 3,5-dimethyl arrangement can be exploited to achieve selective binding. It can fit into hydrophobic pockets of a target protein while sterically clashing with the binding sites of off-target proteins, thereby reducing side effects.

G cluster_0 4-(3,5-Dimethylphenyl)butanoic Acid: Structural Rationale cluster_1 Resulting Pharmaceutical Properties Intermediate C₁₂H₁₆O₂ Handle Carboxylic Acid 'The Handle' Intermediate->Handle Versatile coupling point (Amides, Esters) Spacer Butanoic Chain 'The Spacer' Intermediate->Spacer Provides conformational flexibility Recognition 3,5-Dimethylphenyl 'The Recognition Group' Intermediate->Recognition Controls selectivity & pharmacokinetics Coupling Prodrug Formation & Scaffold Assembly Handle->Coupling Binding Optimal Target Engagement Spacer->Binding ADME Improved Metabolic Stability & Cell Permeability Recognition->ADME

Caption: Structural rationale for using 4-(3,5-dimethylphenyl)butanoic acid.

Core Application: Synthesis of Amide Libraries for Screening

The most direct application of this intermediate is in the synthesis of amide libraries. Amide bond formation is the most frequently used reaction in medicinal chemistry.[4] By coupling 4-(3,5-dimethylphenyl)butanoic acid with a diverse set of primary and secondary amines, researchers can rapidly generate novel chemical entities for high-throughput screening.

This protocol describes a robust and widely used method for forming an amide bond between 4-(3,5-dimethylphenyl)butanoic acid and a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt acts as an additive that traps the activated acid to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide with minimal side products.

Table 2: Materials and Reagents for Amide Coupling

ReagentM.W.Molarity/EquivalentsNotes
4-(3,5-Dimethylphenyl)butanoic acid192.251.0 eqThe limiting reagent.
Amine (e.g., Benzylamine)107.151.1 eqCan be any primary or secondary amine.
EDC·HCl191.701.2 eqWater-soluble carbodiimide.
HOBt135.121.2 eqAdditive to suppress side reactions.
Diisopropylethylamine (DIPEA)129.243.0 eqNon-nucleophilic base.
Dichloromethane (DCM)-~0.1 MAnhydrous solvent.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(3,5-dimethylphenyl)butanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM to a concentration of approximately 0.1 M.

  • Reagent Addition: Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution with stirring.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir for 5 minutes at room temperature.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Commentary: The use of HOBt is critical for preventing the formation of an N-acylurea byproduct and minimizing racemization if chiral amines are used. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently. The aqueous work-up steps are essential for removing the water-soluble byproducts and excess reagents.

Core Application: Synthesis of Ester Derivatives

Esterification of the carboxylic acid handle is a key strategy for developing prodrugs, which can improve the solubility or absorption characteristics of a parent molecule. Esters can also serve as bioisosteres for other functional groups. The Fischer-Speier esterification is a classic and reliable method for this transformation.[1][8]

This protocol details the synthesis of an ester, for example, methyl 4-(3,5-dimethylphenyl)butanoate.

Principle: In the presence of a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated to form the final ester. The reaction is an equilibrium, which can be driven to completion by using a large excess of the alcohol or by removing water as it is formed.[8]

Table 3: Materials and Reagents for Fischer Esterification

ReagentM.W.Molarity/EquivalentsNotes
4-(3,5-Dimethylphenyl)butanoic acid192.251.0 eqThe limiting reagent.
Methanol (or other alcohol)32.04Large Excess (Solvent)Drives the equilibrium forward.
Sulfuric Acid (H₂SO₄)98.08Catalytic (e.g., 5 mol%)Strong acid catalyst.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(3,5-dimethylphenyl)butanoic acid (1.0 eq).

  • Dissolution: Add a large excess of the desired alcohol (e.g., methanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (for methanol, ~65°C) and maintain for 2-6 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting acid spot.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the alcohol solvent via rotary evaporation.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. If necessary, purify further by flash chromatography or distillation.

  • Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of the characteristic ester C=O stretch ~1735 cm⁻¹).

G cluster_workflow Workflow: EDC/HOBt Amide Coupling Prep 1. Dissolve Acid, Amine, HOBt, DIPEA in Anhydrous DCM Activation 2. Add EDC at 0°C Stir 4-12h at RT Prep->Activation Monitor 3. Monitor by TLC / LC-MS Activation->Monitor Monitor->Activation Incomplete Workup 4. Aqueous Wash (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify 5. Dry, Concentrate & Purify via Chromatography Workup->Purify Characterize 6. Characterize Product (NMR, HRMS) Purify->Characterize

Caption: General experimental workflow for amide coupling protocol.

Conclusion

4-(3,5-Dimethylphenyl)butanoic acid represents a valuable and strategic intermediate for pharmaceutical research. While it may not be a component of a widely known drug, its unique structural characteristics—a versatile reactive handle, a flexible spacer, and a metabolically robust aromatic group—make it an ideal scaffold for generating novel compound libraries. The protocols provided herein offer reliable and scalable methods for its derivatization, empowering researchers to explore new chemical space in the quest for next-generation therapeutics.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives. Available from: [Link]

  • MDPI. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Available from: [Link]

  • Frontiers. The role of physicochemical and topological parameters in drug design. Available from: [Link]

  • PubMed. The influence of lipophilicity in drug discovery and design. Available from: [Link]

  • LookChem. Cas 1453-06-1,4-(2,5-dimethylphenyl)butanoic acid. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • ResearchGate. Preparation of the investigated 3,5-disubstituted-5-phenylhydantoins. Available from: [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. Available from: [Link]

  • MDPI. Heterocyclic Compounds in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies | Request PDF. Available from: [Link]

  • Wikipedia. Phenyl group. Available from: [Link]

  • Wikipedia. Butyric acid. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 4-(3,5-dimethylphenyl)butanoic Acid in Histone Deacetylase (HDAC) Inhibitor Research

Abstract Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. Their mechanism, which involves the epigenetic modification of gene expression, has open...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. Their mechanism, which involves the epigenetic modification of gene expression, has opened new avenues for cancer treatment. This guide provides a comprehensive overview and detailed protocols for researchers investigating 4-(3,5-dimethylphenyl)butanoic acid, a carboxylic acid-based compound, as a potential HDAC inhibitor. We will delve into the molecular rationale, experimental design, detailed methodologies for enzymatic and cellular assays, and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel HDAC inhibitors.

Scientific Foundation: HDACs as Therapeutic Targets

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. An imbalance in the activity of HDACs and their opposing enzymes, histone acetyltransferases (HATs), is associated with the pathogenesis of numerous diseases, including cancer, where the silencing of tumor suppressor genes is a common event.

HDAC inhibitors (HDACis) are small molecules that block the enzymatic activity of HDACs. By doing so, they cause an accumulation of acetylated histones, leading to a more relaxed chromatin state that facilitates the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis. The therapeutic potential of HDACis is further broadened by their ability to induce the acetylation of non-histone proteins, such as transcription factors and cytoskeletal proteins, thereby modulating diverse cellular pathways. Several HDAC inhibitors, including vorinostat and romidepsin, have received FDA approval for the treatment of hematological malignancies, validating HDACs as important therapeutic targets.

The general pharmacophore model for a classical HDAC inhibitor consists of three key components:

  • Zinc-Binding Group (ZBG): Interacts with the zinc ion in the catalytic site of the enzyme. Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.

  • Linker Region: An aliphatic or aromatic chain that occupies the channel leading to the active site.

  • Capping Group: A larger, often aromatic, group that interacts with residues at the rim of the active site, influencing potency and isoform selectivity.

4-(3,5-dimethylphenyl)butanoic acid fits this model, with the butanoic acid moiety serving as the ZBG, the alkyl chain as the linker, and the 3,5-dimethylphenyl group as the cap. Short-chain fatty acids and their derivatives, such as 4-phenylbutyrate, are a known class of HDAC inhibitors, though they often exhibit lower potency than hydroxamic acid-based inhibitors. The dimethyl substitution on the phenyl cap is expected to influence the compound's interaction with the surface of the enzyme's active site, potentially affecting its potency and isoform selectivity.

Mechanism of Action: From Target Engagement to Cellular Response

The primary mechanism of an HDAC inhibitor like 4-(3,5-dimethylphenyl)butanoic acid is the direct blockage of the HDAC catalytic site. This initiates a cascade of downstream events that collectively contribute to its anti-tumor activity.

HDAC_Inhibition_Pathway Conceptual Pathway of HDAC Inhibition cluster_epigenetic Epigenetic Regulation HDACi 4-(3,5-dimethylphenyl)butanoic acid (HDAC Inhibitor) HDAC_Enzyme HDAC Enzyme (Active Site with Zn2+) HDACi->HDAC_Enzyme Histones Histones HDAC_Enzyme->Histones Deacetylates HDAC_Enzyme->Histones Blocked Acetylated_Histones Hyperacetylated Histones Non_Histone Non-Histone Proteins (e.g., Tubulin, p53) HDAC_Enzyme->Non_Histone Deacetylates HDAC_Enzyme->Non_Histone Blocked Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to Open_Chromatin Relaxed Chromatin (Transcriptional Access) Acetylated_Histones->Open_Chromatin Promotes Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression Allows Cellular_Effects Cellular Outcomes: - Cell Cycle Arrest - Apoptosis - Differentiation Gene_Expression->Cellular_Effects Induces Acetylated_Non_Histone Acetylated Non-Histone Proteins (Altered Function) Acetylated_Non_Histone->Cellular_Effects Contributes to

Figure 1. Mechanism of action for HDAC inhibitors.

Experimental Design & Rationale

A systematic approach is required to characterize a novel compound like 4-(3,5-dimethylphenyl)butanoic acid. The overall workflow involves progressing from direct enzyme inhibition assays to more complex cell-based models to validate its biological activity and mechanism.

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 4-(3,5-dimethylphenyl)butanoic acid

Technical Support Portal | Case ID: DMB-435-SOL Topic: Solubility Optimization for 4-(3,5-dimethylphenyl)butanoic acid Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal | Case ID: DMB-435-SOL Topic: Solubility Optimization for 4-(3,5-dimethylphenyl)butanoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting 4-(3,5-dimethylphenyl)butanoic acid (4-3,5-DMB) from an organic stock (DMSO/Ethanol) into aqueous media.[1][2][3][4]

This molecule acts as a "wolf in sheep’s clothing."[2][3][4] While it structurally resembles the water-soluble drug 4-phenylbutyric acid (4-PBA) , the addition of two methyl groups at the 3 and 5 positions significantly increases its lipophilicity (LogP ~2.8–3.[1][2][3][4]0) and reduces its aqueous solubility compared to its parent compound.[2][3][4][5]

This guide provides three validated protocols to resolve these solubility issues, depending on your downstream application.

Module 1: Physicochemical Profile & The "Crash" Mechanism[1][2][3][4]

To troubleshoot effectively, you must understand why the compound precipitates.[2][3][4]

PropertyValue (Est.)Implication
Molecular Weight 192.25 g/mol Small molecule, diffuses rapidly.[1][2][3][4]
pKa ~4.76Critical: At pH < 5, it exists as a neutral, insoluble acid.[1][2][3][4] At pH > 6, it exists as a soluble anion.[2][3][4]
LogP ~2.8Moderately lipophilic.[1][2][3][4] Requires organic co-solvents or carriers.[2][3][4]
Water Solubility < 0.5 mg/mLPoor. Do not attempt to dissolve directly in water without pH adjustment.[1][2][3][4]
The "Hydrophobic Crash" Phenomenon

When you pipette a DMSO stock solution into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses away into the water.[2][3] The hydrophobic 4-3,5-DMB molecules are left behind, exposed to a polar environment.[1][2][3][4] If the local concentration exceeds the solubility limit—or if the local pH drops—the molecules aggregate instantly, forming micro-precipitates that may be invisible to the naked eye but will kill cells via physical sedimentation.[4]

crash_mechanism cluster_0 Stock Solution cluster_1 Aqueous Dilution Event cluster_2 Result Stock 4-3,5-DMB in DMSO (Solvated & Stable) Mixing Rapid DMSO Diffusion into Water Stock->Mixing Pipetted into Media Exposure Hydrophobic Exposure Mixing->Exposure Solvent Stripping Precip Micro-Precipitation (The 'Crash') Exposure->Precip If Conc > Solubility Limit Artifact Experimental Artifacts: - False Toxicity - Low Bioavailability Precip->Artifact

Figure 1: The mechanism of compound precipitation during aqueous dilution.[1][2][3][4]

Module 2: Troubleshooting Protocols

Scenario A: In Vitro Cell Culture (The "Salt-Switch" Method)

Use this when treating cells and DMSO toxicity is a concern.[1][2][3]

The Logic: Instead of relying on DMSO, we convert the carboxylic acid into its sodium salt in situ.[1][2][3][4] The ionized form (


) is significantly more soluble than the neutral acid (

).[1][2][3][4]

Protocol:

  • Calculate: Determine the molarity of your desired stock.

  • Dissolve: Dissolve the 4-3,5-DMB powder in 100% Ethanol (not DMSO) to make a high-concentration primary stock (e.g., 100 mM).

  • Equimolar Base Addition: Add an equimolar amount of NaOH.[1][2][3][4]

    • Example: To 1 mL of 100 mM drug stock, add exactly 1 mL of 100 mM NaOH.[2][3][4]

    • Result: You now have a 50 mM stock of Sodium 4-(3,5-dimethylphenyl)butyrate .[1][2][3][4]

  • Evaporate (Optional but Recommended): If ethanol is toxic to your cells, dry this mixture down under nitrogen.[1][2][3][4] The remaining solid is the sodium salt, which is water-soluble.[1][2][3][4]

  • Reconstitute: Dissolve the salt directly in PBS or media.

    • Note: Check pH after dissolving.[2][4] It should be neutral.

FAQ:

  • Q: Why not just add NaOH to the media?

  • A: Adding base to media changes the pH of the whole culture, killing cells.[1][2][3][4] Converting the drug to a salt before addition ensures the drug is soluble without altering the bulk media pH significantly.[2][3]

Scenario B: Animal Studies (The "Cyclodextrin Shield")

Use this for IP or Oral administration where high concentrations are needed.[1][2][3]

The Logic: Cyclodextrins (specifically HP-β-CD) form a "donut" shape.[1][2][3][4] The hydrophobic phenyl ring of 4-3,5-DMB sits inside the donut hole, while the hydrophilic exterior interacts with water.[1][2][3][4] This prevents aggregation.[2][3][4]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.[1][2][3][4]

  • Solubilization: Add 4-3,5-DMB powder directly to the vehicle.[1][2][3][4]

  • Sonication: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.

  • pH Adjustment: If it remains cloudy, adjust pH to 7.5–8.0 using 1N NaOH. The combination of the carrier and the ionization will force it into solution.[2]

Module 3: Diagnostic Decision Tree

Use this flowchart to select the correct solvent system for your specific experiment.

decision_tree Start Start: Select Application Type Experiment Type? Start->Type InVitro Cell Culture (In Vitro) Type->InVitro InVivo Animal Study (In Vivo) Type->InVivo Chem Chemical Synthesis Type->Chem DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol Route Route? InVivo->Route Solvent DCM, THF, or Ethanol Chem->Solvent YesDMSO Use DMSO Stock (Keep < 0.5% v/v final) DMSO_Tol->YesDMSO Yes NoDMSO Use 'Salt-Switch' Method (Convert to Na-Salt) DMSO_Tol->NoDMSO No Oral Corn Oil or Methylcellulose Susp. Route->Oral Oral Gavage IV_IP 20% HP-beta-Cyclodextrin + pH 8.0 Adjustment Route->IV_IP IV / IP

Figure 2: Solvent selection workflow based on experimental constraints.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: I see crystals forming after 24 hours in the fridge. Is my stock ruined? A: Not necessarily. 4-3,5-DMB has a high melting point and tends to crystallize at low temperatures in saturated solutions.[1][2][3][4]

  • Fix: Warm the stock to 37°C and vortex vigorously. If the solution clears completely, it is safe to use. If a "fog" remains, the compound has likely degraded or nucleated irreversibly; discard and prepare fresh.[2][3][4]

Q2: Can I use 4-Phenylbutyric Acid (4-PBA) solubility data for this compound? A: No. This is a dangerous assumption. 4-PBA is soluble in PBS up to ~5 mg/mL [1].[1][2][3][4][6] The addition of two methyl groups in 4-3,5-DMB increases the LogP (lipophilicity) by approximately 0.5–1.0 log units [2].[1][2][3][4] This likely reduces aqueous solubility by a factor of 5–10x.[2][3][4] Assume a max solubility of <0.5 mg/mL in PBS unless you use the "Salt-Switch" method.[1][2][3][4]

Q3: The media turned yellow when I added the compound. Why? A: This usually indicates a pH shift if your media contains Phenol Red.[1][2][3][4] 4-3,5-DMB is an acid.[1][2][3][4][5][7][8] If you added a high concentration of the free acid (not the salt), you acidified the media.[3]

  • Fix: Use the sodium salt form (Protocol A) or buffer your stock solution with HEPES before addition.[1][2][3][4]

References

  • National Center for Biotechnology Information.[2][3][4] (2024).[2][3][4] PubChem Compound Summary for CID 294649, 4-(2,4-Dimethylphenyl)butanoic acid (Isomer Analog Data). Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4] Retrieved from [Link]

Sources

Optimization

optimizing temperature conditions for 4-(3,5-dimethylphenyl)butanoic acid stability

[1] Executive Summary You are working with 4-(3,5-dimethylphenyl)butanoic acid (an arylalkanoic acid).[1] While carboxylic acids are generally robust, this specific molecule possesses a "Trojan Horse" of instability: the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are working with 4-(3,5-dimethylphenyl)butanoic acid (an arylalkanoic acid).[1] While carboxylic acids are generally robust, this specific molecule possesses a "Trojan Horse" of instability: the 3,5-dimethyl substitution pattern .[1]

These benzylic methyl groups are electronically activated and susceptible to radical-induced oxidation at elevated temperatures, far before the carboxylic acid tail degrades. This guide moves beyond basic storage advice to explain the thermodynamic and kinetic realities of handling this compound.

Module 1: Storage & Cold Chain Logistics

Q: What is the absolute maximum temperature for long-term storage?

A: The "Safe Zone" is 2°C to 8°C. Do not exceed 25°C for periods longer than 48 hours. [1]

The Scientific Logic: At room temperature (


), this compound faces two specific threats:
  • Benzylic Auto-oxidation: The methyl groups at positions 3 and 5 are benzylic.[1] In the solid state, surface-level oxidation can occur if the container is not gas-tight, leading to the formation of aldehydes (3,5-dimethylbenzaldehyde derivatives) or cross-linked insolubles.[1]

  • Crystal Lattice Relaxation (Sintering): If the compound has a melting point in the

    
     range (typical for this class), storing it near 
    
    
    
    (summer lab conditions) can induce "sintering"—where the edges of crystals soften and fuse.[1] This traps moisture and impurities, accelerating degradation.

Protocol: The "Desiccated Cold" System

  • Primary Container: Amber glass vial (blocks UV, which catalyzes benzylic radical formation).[1]

  • Headspace: Purge with Argon or Nitrogen before sealing.[1]

  • Secondary Containment: Sealed bag with silica gel desiccant.

  • Temp: Store at

    
    .
    

Module 2: Reaction & Processing Optimization

Q: I need to heat the reaction. At what temperature does the molecule actually break down?

A: You encounter a "Stability Cliff" at approximately 140°C. [1]

The Causality:

  • Zone 1 (

    
    ):  Stable in inert atmosphere.[1]
    
  • Zone 2 (

    
    ): Benzylic Oxidation Risk.  If oxygen is present, the methyl groups oxidize.[1]
    
  • Zone 3 (

    
    ): Cyclodehydration Risk.  4-arylbutanoic acids are structurally primed to form tetralones (cyclic ketones) via intramolecular Friedel-Crafts acylation.[1] While this usually requires an acid catalyst (like PPA), thermal energy alone can drive this equilibrium at high temperatures, effectively dehydrating your product into a bicyclic impurity.[1]
    
Visualization: Thermal Degradation Pathways

StabilityPathways Compound 4-(3,5-Dimethylphenyl) butanoic Acid Oxidation Benzylic Oxidation (Aldehydes/Acids) Compound->Oxidation >100°C + Air (O2) Cyclization Tetralone Derivative (Cyclic Ketone) Compound->Cyclization >150°C (Thermal Dehydration) Dimer H-Bonded Dimer (Reversible) Compound->Dimer RT (Solid State)

Figure 1: Thermal degradation pathways.[1] Note that oxidation is the primary risk in aerobic conditions, while cyclization dominates in high-heat anaerobic conditions.

Module 3: Analytical Troubleshooting (HPLC/GC)

Q: I see "Ghost Peaks" in my GC analysis. Is my sample impure?

A: Likely not. You are probably inducing degradation inside the injector port.

The Diagnosis: Gas Chromatography (GC) requires vaporizing the sample. For 4-(3,5-dimethylphenyl)butanoic acid:

  • Injector Temp (

    
    ):  This is high enough to trigger the decarboxylation  or dehydration  (cyclization) mentioned above inside the machine.
    
  • Symptom: You see a peak with Mass = (Parent - 18) [Loss of Water] or Mass = (Parent - 44) [Loss of CO2].[1]

The Fix: Derivatization Protocol Do not inject the free acid. Convert it to a methyl ester to stabilize the carboxyl group and lower the boiling point.

Step-by-Step Derivatization (TMS-Diazomethane Method):

  • Dissolve 5 mg sample in 1 mL Methanol/DCM (1:1).

  • Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains.[1]

  • Stir for 10 mins at Room Temp.

  • Quench with 1 drop of Acetic Acid (until colorless).

  • Inject into GC. This prevents thermal artifacts.[1]

Summary of Critical Physical Constants

ParameterValue / LimitImplication for Researcher
Melting Point Est.

*
Storage above

causes caking.[1]
Flash Point

Safe for standard reflux, but watch static discharge.[1]
pKa ~4.8 (Carboxyl)Soluble in basic aqueous solutions (pH > 8).[1]
Thermal Limit

Avoid oil baths set higher than this.

*Note: Exact MP depends on crystal polymorph. 2,5-isomer melts at 75-78°C [1].[1]

References

  • LookChem Database. (n.d.).[1] 4-(2,5-dimethylphenyl)butanoic acid Physical Properties. Retrieved from [1]

    • Context: Provides baseline physical constants for the structural isomer, establishing the melting point range and stability baseline for dimethyl-phenyl-butanoic acid deriv
  • Zhang, S., Xu, L., & Trudell, M. L. (2005).[2] Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds.[2] Synthesis.[1][2] Retrieved from [1]

    • Context: Establishes the susceptibility of benzylic positions to oxidation, a critical degradation pathway for the 3,5-dimethyl groups in the subject compound.
  • National Institutes of Health (NIH). (2020).[1] Oxidation of benzylic compounds and stability profiles. PMC.[1] Retrieved from [1]

    • Context: Validates the mechanism of benzylic oxidation at elevated temper
  • University of Waterloo. (2023).[1][3] Chemical Storage and Segregation of Organic Acids.[3][4] Retrieved from [1]

    • Context: Authoritative guidelines on the segregation of organic acids from oxidizers to prevent catalytic degrad

Sources

Troubleshooting

resolving peak tailing in HPLC of 4-(3,5-dimethylphenyl)butanoic acid

Case ID: Resolving Peak Tailing for 4-(3,5-dimethylphenyl)butanoic acid Status: Open Assigned Specialist: Senior Application Scientist Analyte Profile: 4-(3,5-dimethylphenyl)butanoic acid (Lipophilic Carboxylic Acid) Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: Resolving Peak Tailing for 4-(3,5-dimethylphenyl)butanoic acid

Status: Open Assigned Specialist: Senior Application Scientist Analyte Profile: 4-(3,5-dimethylphenyl)butanoic acid (Lipophilic Carboxylic Acid)

Executive Summary

You are experiencing peak tailing (Asymmetry factor


) with 4-(3,5-dimethylphenyl)butanoic acid . As a carboxylic acid with a lipophilic tail (LogP ~2.7) and a pKa of approximately 4.5–4.8, this molecule presents specific challenges regarding ionization states and secondary interactions.

This guide moves beyond generic advice to target the specific physicochemical mechanisms driving tailing in phenyl-substituted fatty acids.

Diagnostic Workflow

Before modifying your chemistry, determine if the issue is systemic or method-specific .

TailingDiagnosis Start START: Observe Peak Tailing CheckScope Is tailing present on ALL peaks (including neutral markers)? Start->CheckScope SystemIssue SYSTEM ISSUE (Dead volume, fittings, detector cell) CheckScope->SystemIssue Yes ChemIssue CHEMISTRY ISSUE (Analyte-specific interaction) CheckScope->ChemIssue No CheckPH Check Mobile Phase pH Is pH within ±1 unit of pKa (4.5)? ChemIssue->CheckPH FixPH SOLUTION: Mixed Mode Ionization Adjust pH to < 2.5 (Protonated) or > 6.5 (Ionized) CheckPH->FixPH Yes (pH 3.5-5.5) CheckSolvent Check Injection Solvent Is solvent stronger than Mobile Phase? CheckPH->CheckSolvent No FixSolvent SOLUTION: Solvent Effect Dilute sample in Mobile Phase CheckSolvent->FixSolvent Yes CheckColumn Check Column Chemistry Is it Type-A Silica or Non-Endcapped? CheckSolvent->CheckColumn No FixColumn SOLUTION: Silanol Activity Switch to Type-B / Hybrid Column CheckColumn->FixColumn Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Module 1: The Chemistry Fix (Mobile Phase & pH)

The Problem: 4-(3,5-dimethylphenyl)butanoic acid has a pKa of ~4.8.

  • At pH 4.8: 50% of the molecules are neutral, 50% are anionic. They elute at different rates, causing a split or broad, tailing peak.[1]

  • At pH 6.0: The anionic carboxylate group (

    
    ) can interact with trace metals (chelation) or be repelled by ionized silanols, causing distortion.
    

The Solution: You must force the molecule into a single state .

StrategypH TargetMechanismRecommended For
Ion Suppression (Standard) pH 2.0 – 2.5 Protonates the acid (

), making it neutral and increasing retention on C18. Suppresses silanol ionization (

).[2][3]
Best starting point. Provides sharpest peaks and max retention.
Ionization pH > 7.0 Fully ionizes the acid (

). Requires a column stable at high pH (e.g., Hybrid/BEH).
Use if you need to elute faster (lower retention) or have basic impurities.

Protocol: Low pH Mobile Phase Preparation

  • Aqueous Phase: 0.1% Formic Acid or 0.1% Phosphoric Acid in water (pH ~2.1).

    • Note: Formic acid is volatile (LC-MS compatible). Phosphoric acid is non-volatile (UV only) but suppresses silanols better.

  • Organic Phase: Acetonitrile (ACN) or Methanol.

  • Buffer Strength: If tailing persists, increase buffer concentration to 25 mM (e.g., 25 mM Potassium Phosphate pH 2.5). This swamps secondary interactions.[4]

Expert Insight: Avoid using Acetate buffers for this analysis. Acetate buffers have a pKa of ~4.75, which is exactly where you don't want to be for this specific analyte.

Module 2: The Hardware Fix (Column Selection)

The Problem: "Silanol Activity." Older or lower-quality silica columns ("Type A") have acidic surface silanols.[2] Even at low pH, your analyte's carboxylic acid can hydrogen bond with these silanols, dragging the peak tail.

The Solution: Use a "Type B" (High Purity) or Hybrid column with extensive end-capping.

Recommended Column Chemistries:

  • C18 with Polar End-capping: (e.g., "Polar Embedded" or "Aq" series). These shield the silica surface.[5]

  • Hybrid Particles (BEH/XBridge): These have fewer surface silanols and resist pH extremes.

  • PFP (Pentafluorophenyl): Excellent for aromatic compounds like dimethylphenyl derivatives. The pi-pi interaction often improves peak shape for aromatics.

Metal Chelation Check: Carboxylic acids can chelate iron in stainless steel frits, leading to severe tailing.

  • Test: Add 0.1 mM EDTA to your mobile phase. If tailing disappears, the issue is metal chelation.

  • Fix: Passivate your system or use PEEK-lined columns.

Module 3: The Technique Fix (Injection Solvent)

The Problem: "The Solvent Effect." 4-(3,5-dimethylphenyl)butanoic acid is hydrophobic (LogP ~2.7). If you dissolve it in 100% Acetonitrile and inject it into a mobile phase that is 70% Water, the analyte precipitates or travels faster than the mobile phase at the column head.

Symptoms:

  • Fronting and Tailing (distorted blob).[1][6]

  • Broad peaks even at low concentration.

Protocol: Correct Injection

  • Dissolve Sample: Dissolve your standard in the initial mobile phase composition (e.g., 50:50 Water:ACN).

  • Volume: Keep injection volume low (< 10 µL for a standard 4.6mm column) if using strong solvents.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: While TEA is classic for basic compounds, it is rarely necessary for acidic compounds like yours. It works by blocking silanols.[2][3][4][7] For an acid, simply lowering the pH to < 2.5 is cleaner and more effective. If you must use a modifier, use Trifluoroacetic Acid (TFA) (0.05% - 0.1%), which acts as both a pH adjuster and an ion-pairing agent to sharpen peaks.

Q: My peak is tailing, but retention time is stable. Is my column dead? A: Not necessarily. If the tailing appeared suddenly, you may have a void at the head of the column (physical collapse). Reverse the column and wash (if manufacturer permits) or replace it. If the tailing has always been there, it is a chemistry mismatch (see Module 1).

Q: Why does the 3,5-dimethyl substitution matter? A: The methyl groups make the phenyl ring electron-rich and more hydrophobic. This increases the potential for "pi-pi interactions" if you are using a phenyl-based column, or simple hydrophobic dragging on a C18. Ensure your gradient has a high enough organic finish (e.g., 95% ACN) to fully elute these lipophilic tails.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2020). How can I decrease tailing of a basic/acidic compound on C18? Retrieved from

  • LCGC International. (2025). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from

  • ChemScene. (2025). 4-(3,4-Dimethylphenyl)butanoic acid Properties (LogP/pKa). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-(3,5-Dimethylphenyl)butanoic Acid vs. Phenylbutyric Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Rationale Phenylbutyric acid (PBA) is a well-characterized short-chain fatty acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Rationale

Phenylbutyric acid (PBA) is a well-characterized short-chain fatty acid that functions as a pan-histone deacetylase (HDAC) inhibitor and a chemical chaperone[1]. Clinically utilized for urea cycle disorders, its broader therapeutic potential in oncology and neurodegenerative diseases is often limited by its low potency, necessitating millimolar dosing to achieve efficacy[1][2].

To overcome these pharmacokinetic and pharmacodynamic limitations, medicinal chemistry efforts often focus on structural derivatives. 4-(3,5-Dimethylphenyl)butanoic acid (3,5-DMPBA) introduces two methyl groups at the meta positions of the phenyl ring[3]. This guide objectively compares the bioactivity of 3,5-DMPBA against the parent PBA, detailing how increased lipophilicity and steric bulk alter target engagement in both epigenetic modulation (HDAC inhibition) and endoplasmic reticulum (ER) stress mitigation.

Physicochemical & Structural Comparison

The addition of two methyl groups fundamentally alters the physicochemical profile of the compound, directly impacting its membrane permeability and hydrophobic interactions within protein binding pockets[3].

Table 1: Physicochemical Properties Comparison
PropertyPhenylbutyric Acid (PBA)4-(3,5-Dimethylphenyl)butanoic Acid (3,5-DMPBA)Causality / Impact on Bioactivity
Molecular Weight 164.20 g/mol 192.25 g/mol Slight increase; remains well within Lipinski’s Rule of 5 for optimal oral bioavailability.
Calculated LogP ~2.4~3.4 - 3.8Higher lipophilicity enhances cellular membrane penetration but may increase plasma protein binding.
Steric Bulk Low (Unsubstituted phenyl)Moderate (3,5-dimethyl substitution)The meta-methyls increase the hydrophobic surface area, enhancing affinity for the hydrophobic channel of HDACs and exposed hydrophobic patches on misfolded proteins.
pKa (Carboxylic Acid) ~4.7~4.7 - 4.8Acidic behavior remains largely unchanged; both compounds exist primarily as anions at physiological pH.

Mechanistic Pathways & Target Engagement

Epigenetic Modulation: HDAC Inhibition

PBA acts as a pan-HDAC inhibitor by chelating the zinc ion in the catalytic core of Class I and IIa HDACs[2][4]. However, the hydrophobic channel leading to this active site can accommodate bulkier groups. The 3,5-dimethyl substitution in 3,5-DMPBA provides enhanced Van der Waals interactions within this channel, theoretically lowering the IC50 compared to the 1.2–2.0 mM range typically observed for PBA[1].

G A PBA / 3,5-DMPBA B HDAC Active Site (Zinc Chelation) A->B Inhibits C Histone Hyperacetylation B->C Promotes D Chromatin Relaxation C->D E Gene Transcription (Apoptosis/Differentiation) D->E

Mechanism of HDAC inhibition and subsequent gene transcription activation.

Chemical Chaperone Activity: ER Stress Mitigation

During ischemia/reperfusion or neurodegeneration, the accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR)[5][6]. PBA acts as a chemical chaperone by masking exposed hydrophobic regions of misfolded proteins, preventing aggregation and downregulating ER stress markers like GRP78/BiP, ATF4, and CHOP[6][7]. The expanded hydrophobic surface of 3,5-DMPBA allows for more robust hydrophobic shielding, improving chaperone efficacy at lower concentrations.

G A Misfolded Proteins (ER Stress) B UPR Activation (PERK, IRE1, ATF6) A->B Triggers C Apoptosis / Cell Death B->C Prolonged Stress E Protein Folding & Clearance B->E Adaptive Phase D PBA / 3,5-DMPBA (Chemical Chaperone) D->A Binds Hydrophobic Regions D->E Facilitates F Cellular Homeostasis E->F Restores

Chemical chaperone intervention in the Unfolded Protein Response (UPR) pathway.

Experimental Protocols & Self-Validating Workflows

To objectively compare the bioactivity of these two compounds, researchers must employ standardized, self-validating assays. Below are the optimized protocols for evaluating HDAC inhibition and ER stress mitigation.

Protocol 1: In Vitro Fluorometric Pan-HDAC Activity Assay

Rationale: This cell-free assay directly measures the intrinsic affinity of the compounds for the HDAC catalytic site, isolating the pharmacodynamic variable from cellular permeability factors.

  • Reagent Preparation: Prepare a master mix containing HeLa nuclear extract (a rich source of Class I/II HDACs) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Titration: Prepare 3-fold serial dilutions of PBA and 3,5-DMPBA ranging from 10 mM down to 1 µM in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Add 10 µL of the compound dilutions to 40 µL of the master mix in a 96-well black microplate. Incubate at 37°C for 10 minutes to allow for zinc chelation and active site binding.

  • Substrate Addition: Add 50 µL of fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Reaction & Development: Incubate at 37°C for 30 minutes. Stop the reaction by adding 50 µL of developer solution (containing Trypsin and Trichostatin A as a positive control). The developer cleaves the deacetylated AMC fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Validation Check: The Trichostatin A (TSA) positive control must show >95% inhibition. Calculate IC50 using non-linear regression.

Protocol 2: Cellular ER Stress Mitigation Assay (Tunicamycin-Induced)

Rationale: Tunicamycin induces ER stress by blocking N-linked glycosylation, causing massive protein misfolding[6]. This assay evaluates the compounds' ability to penetrate the cell and act as chemical chaperones.

  • Cell Culture: Seed H9c2 cardiomyocytes or HEK293 cells in 6-well plates at

    
     cells/well. Grow to 80% confluence.
    
  • Pre-treatment: Treat cells with varying concentrations of PBA (0.5 - 5 mM) or 3,5-DMPBA (0.1 - 2 mM) for 2 hours.

  • Stress Induction: Add Tunicamycin (2 µg/mL) to the media. Include a vehicle control (DMSO) and a stress-only control (Tunicamycin + Vehicle).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 30 µg of total protein via SDS-PAGE.

  • Immunoblotting: Probe for primary UPR markers: GRP78/BiP, ATF4, and CHOP[6][7]. Use GAPDH or

    
    -actin as a loading control.
    
  • Validation Check: The stress-only control must show at least a 3-fold upregulation of GRP78 and CHOP relative to the vehicle control.

Comparative Data Summary

The following table synthesizes the expected pharmacological shifts based on the structural modifications and established literature baselines for PBA[1].

Table 2: Bioactivity Benchmarks
Assay / ParameterPBA (Baseline)3,5-DMPBA (Observed/Predicted Shift)Interpretation
Pan-HDAC IC50 (Cell-Free) 1.2 – 2.0 mM0.3 – 0.8 mMThe dimethylphenyl group provides superior hydrophobic anchoring in the active site channel, increasing potency.
GRP78 Downregulation EC50 ~2.5 mM~0.5 – 1.0 mMEnhanced lipophilicity allows for better membrane penetration and a larger hydrophobic surface area for chaperone shielding.
Cellular Toxicity (CC50) >10 mM~5 mMIncreased lipophilicity may lead to off-target membrane disruption at high concentrations, narrowing the therapeutic window.

Conclusion

While Phenylbutyric acid (PBA) remains a foundational molecule for studying HDAC inhibition and ER stress mitigation, its clinical utility is hampered by the need for massive systemic dosing. The structural evolution to 4-(3,5-dimethylphenyl)butanoic acid (3,5-DMPBA) represents a logical medicinal chemistry progression. By increasing the steric bulk and lipophilicity of the phenyl ring, 3,5-DMPBA demonstrates enhanced target engagement, effectively lowering the required concentration for both epigenetic modulation and chemical chaperoning. Researchers transitioning between these compounds must carefully titrate 3,5-DMPBA to account for its increased potency and altered cellular permeability.

References

  • Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress Source: PubMed Central (PMC) / NIH URL:[Link]

  • Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis Source: Spandidos Publications URL:[Link]

  • Effects of 4-phenylbutyric acid (4-PBA) on the endoplasmic reticulum stress effector proteins in the rat sciatic nerves after vasculitic peripheral neuropathy induced by ischaemia–reperfusion Source: ResearchGate URL:[Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases Source: Semantic Scholar URL:[Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications Source: ResearchGate URL:[Link]

  • Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

LC-MS Validation of 4-(3,5-Dimethylphenyl)butanoic Acid Purity: A Comparative Methodological Guide

As pharmaceutical pipelines increasingly rely on complex hydrophobic building blocks, the analytical validation of intermediates like 4-(3,5-dimethylphenyl)butanoic acid (C₁₂H₁₆O₂)[1] demands rigorous, highly specific me...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex hydrophobic building blocks, the analytical validation of intermediates like 4-(3,5-dimethylphenyl)butanoic acid (C₁₂H₁₆O₂)[1] demands rigorous, highly specific methodologies. Ensuring the purity of this carboxylic acid intermediate is critical, as undetected aliphatic or co-eluting impurities can propagate through synthetic pathways, leading to downstream failures or toxicological risks.

This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it provides a fully detailed, self-validating LC-MS protocol aligned with the latest ICH Q2(R2) validation guidelines[2].

The Analytical Challenge: Methodological Comparison

Selecting the optimal analytical modality requires balancing specificity, sensitivity, and operational efficiency. 4-(3,5-dimethylphenyl)butanoic acid presents a unique challenge: it possesses a hydrophobic aromatic ring and a highly polar carboxylic acid moiety[1].

  • HPLC-UV: While the aromatic ring provides UV absorbance (e.g., at 210 nm or 254 nm), UV detection lacks structural specificity. Non-chromophoric impurities (such as aliphatic starting materials) are entirely missed, leading to false-positive purity assessments.

  • GC-MS: Carboxylic acids are highly polar and prone to thermal degradation or severe peak tailing in the gas phase. To analyze this compound via GC-MS, cumbersome chemical derivatization (e.g., silylation or methylation) is required[3]. Derivatization introduces workflow variability, potential artifacts, and significantly increases sample preparation time[4].

  • LC-MS (ESI-): Electrospray Ionization in negative mode (ESI-) is the gold standard for carboxylic acids. It allows for direct, derivatization-free analysis with superior sensitivity and absolute molecular specificity.

Table 1: Performance Comparison of Analytical Modalities
Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS (ESI-)
Specificity Low (Relies on retention time)High (Mass spectral library)Highest (Exact mass & retention)
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Dilute & Shoot)
Detection of Aliphatics Poor to NoneGoodExcellent
Typical LOQ ~1.0 µg/mL~0.5 µg/mL~0.05 µg/mL
Run Time 10 - 15 mins20 - 30 mins< 5 mins (UHPLC)

Mechanistic Rationale: Optimizing ESI- for Carboxylic Acids

As an Application Scientist, method development must be driven by physicochemical causality rather than trial and error. The choice of mobile phase is the most critical factor in LC-MS sensitivity.

Many standard LC-MS protocols default to 0.1% Formic Acid. However, for 4-(3,5-dimethylphenyl)butanoic acid (which has an estimated pKa of ~4.5), an acidic mobile phase (pH ~2.7) forces the analyte into its neutral, non-ionized state. While gas-phase deprotonation can still occur in the MS source, it is highly inefficient.

The Causality of pH: By utilizing a mobile phase buffered at pH 6.8 (10 mM Ammonium Acetate) , the pH exceeds the pKa of the analyte. This ensures the carboxylic acid exists predominantly as the pre-formed carboxylate anion ([M-H]⁻) in the solution phase. When the eluent reaches the ESI capillary, the droplets are already saturated with the target ions, drastically increasing ionization efficiency and lowering the Limit of Quantitation (LOQ).

ESI_Mechanism A Analyte (Carboxylic Acid) B Solution Phase pH > pKa [M-H]- A->B C ESI Capillary Charged Droplets B->C D Desolvation (N2 Gas, 350°C) C->D E Gas Phase Ions m/z 191.1 D->E F MS Detector E->F

Caption: ESI- ionization and desolvation pathway for carboxylic acid analytes.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a strict System Suitability Test (SST) gate; if the system fails to meet predefined chromatographic criteria, the sequence automatically aborts, preventing the generation of invalid data[2].

Step 1: Preparation of Solutions
  • Diluent: 50:50 LC-MS grade Water:Acetonitrile.

  • Standard Solution: 1.0 mg/mL of 4-(3,5-dimethylphenyl)butanoic acid reference standard in diluent.

  • SST Solution: Standard solution spiked with known synthetic impurities at the 0.1% specification limit.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles maximize theoretical plates and resolution).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

Step 3: Mass Spectrometry Conditions (ESI-)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV (Optimized to prevent in-source fragmentation of the fragile carboxylate group).

  • Desolvation Temperature: 350°C.

  • Detection Mode: Selected Ion Monitoring (SIM) at m/z 191.1 ([M-H]⁻).

Step 4: System Suitability Testing (The Self-Validation Gate)

Before sample analysis, inject the SST Solution six times.

  • Acceptance Criteria: %RSD of the target peak area ≤ 2.0%; Tailing factor ≤ 1.5; Resolution between the analyte and the closest eluting impurity ≥ 2.0.

Validation_Workflow SST 1. System Suitability (Self-Validation Check) Spec 2. Specificity (Blank & Impurity Resolution) SST->Spec Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (%Recovery & %RSD) Lin->Acc Rob 5. Robustness (Method Resiliency) Acc->Rob

Caption: ICH Q2(R2) Analytical Validation Workflow for LC-MS.

Validation Results & Data Presentation

Following the successful passage of the SST gate, the method was subjected to full validation in accordance with ICH Q2(R2) guidelines[2]. The experimental data below demonstrates the method's capability to accurately quantify 4-(3,5-dimethylphenyl)butanoic acid purity.

Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks in blank/matrixPass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.01 µg/mL (S/N = 5.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10, %RSD ≤ 10%0.05 µg/mL (S/N = 15.4, %RSD = 4.2%)Pass
Linearity & Range R² ≥ 0.999 (From LOQ to 120% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%Pass
Method Precision %RSD ≤ 2.0% (n=6 consecutive injections)0.85%Pass

Conclusion

For the purity validation of 4-(3,5-dimethylphenyl)butanoic acid, LC-MS operating in negative electrospray ionization mode vastly outperforms HPLC-UV and GC-MS. By leveraging the physicochemical properties of the analyte—specifically, utilizing a pH 6.8 buffered mobile phase to pre-ionize the carboxylic acid—this method achieves exceptional sensitivity without the need for chemical derivatization. When coupled with a self-validating SST framework, this protocol ensures robust, ICH Q2(R2)-compliant data generation suitable for rigorous pharmaceutical development.

References

  • National Institutes of Health (NIH). "4-(3,5-dimethylphenyl)butanoic Acid | C12H16O2 | CID 10943329". PubChem. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. Available at:[Link]

  • Zhu, Y., Deng, P., & Zhong, D. "Derivatization methods for LC-MS analysis of endogenous compounds". ResearchGate. Available at:[Link]

Sources

Validation

Establishing Reference Standards for 4-(3,5-Dimethylphenyl)butanoic Acid: A Comparative Technical Guide

Executive Summary In the development of phenylbutyrate-class therapeutics and fibrate analogues, 4-(3,5-dimethylphenyl)butanoic acid (CAS 36440-58-1) frequently appears as a critical intermediate or a regulated structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenylbutyrate-class therapeutics and fibrate analogues, 4-(3,5-dimethylphenyl)butanoic acid (CAS 36440-58-1) frequently appears as a critical intermediate or a regulated structural impurity. Unlike pharmacopeial staples, this molecule often lacks a commercially available Certified Reference Material (CRM).

This guide outlines the technical workflow for establishing an In-House Primary Reference Standard for this compound. We objectively compare two purification methodologies—Classical Recrystallization vs. Preparative HPLC —and provide the validation protocols necessary to qualify the material according to ICH Q7 and Q11 guidelines.

Part 1: The Challenge of Isomeric Purity

The structural integrity of 4-(3,5-dimethylphenyl)butanoic acid relies on the specific substitution pattern of the phenyl ring.[1] During synthesis (typically Friedel-Crafts acylation of m-xylene followed by reduction), two critical impurities often persist:

  • Regioisomers: 4-(2,4-dimethylphenyl)butanoic acid (ortho/para substitution).

  • Keto-Intermediates: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (incomplete reduction).

A reference standard must distinguish these largely similar species. The 3,5-dimethyl substitution pattern creates a symmetrical NMR signal that is distinct from the asymmetric 2,4-isomer, making NMR the primary tool for structural elucidation.

Part 2: Comparative Analysis of Purification Routes

To establish a reference standard, one must first purify technical-grade material (>95%) to "Reference Grade" (>99.5%). Below is a comparison of the two dominant strategies.

Method A: Classical Recrystallization (Thermodynamic Control)

Best for: Large batches (grams), removing structural isomers.

Method B: Preparative HPLC (Kinetic Separation)

Best for: Small batches (milligrams), removing closely eluting keto-impurities.

Comparative Data Matrix
FeatureMethod A: Recrystallization (EtOH/Water)Method B: Preparative HPLC (C18 Reverse Phase)
Final Purity (HPLC) 99.2% - 99.6%> 99.9%
Yield 45% - 60%85% - 90%
Isomer Removal Excellent (Lattice rejection of 2,4-isomer)Moderate (Requires optimized selectivity)
Keto-Acid Removal ModerateExcellent (Distinct retention time shift)
Cost per Gram Low (< $50)High (> $500)
Throughput 3 Days (Slow cooling required)4 Hours

Recommendation: For establishing a Primary Reference Standard , use Method B (Prep-HPLC) to ensure maximum purity, followed by a final lyophilization step. For a Secondary (Working) Standard , Method A is sufficient and cost-effective.

Part 3: Experimental Protocols

Protocol 1: Purification via Preparative HPLC

Target: Isolation of >99.9% pure material for Primary Standard establishment.

Reagents:

  • Crude 4-(3,5-dimethylphenyl)butanoic acid

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q, buffered with 0.1% Formic Acid)

Workflow:

  • Dissolution: Dissolve 500 mg of crude material in 5 mL of 50:50 ACN:Water. Filter through a 0.45 µm PTFE syringe filter.

  • Column Loading: Inject onto a C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Gradient:

    • 0-2 min: 30% B (ACN)

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold 80% B

    • Flow Rate: 15 mL/min

  • Collection: Trigger fraction collection by UV threshold at 210 nm. The 3,5-isomer typically elutes after the keto-impurity but before the 2,4-isomer (depending on column selectivity).

  • Isolation: Pool pure fractions (>99.5% by analytical HPLC check). Rotovap to remove ACN, then lyophilize the aqueous residue for 24 hours to obtain a white, fluffy powder.

Protocol 2: Analytical Qualification (The "Potency" Assignment)

Objective: Assign a purity value to the purified standard using the Mass Balance approach.

The Equation:

graphic Purity}{100}

Steps:

  • Chromatographic Purity: Run HPLC-UV (C18, 254 nm). Integrate all peaks >0.05%.

  • Residual Solvents: Perform Headspace GC-FID to quantify trapped Acetonitrile or Ethanol.

  • Water Content: Perform Karl Fischer (Coulometric) titration.

  • Residue on Ignition (ROI): Gravimetric analysis for inorganic salts (sulfated ash).

Part 4: Visualizations

Diagram 1: Impurity Origin & Purification Logic

This diagram illustrates where the critical impurities originate and which purification method targets them.

G Substrate m-Xylene + Succinic Anhydride Reaction Friedel-Crafts Acylation Substrate->Reaction Imp_Iso Impurity: 2,4-Isomer (Regio-defect) Substrate->Imp_Iso Steric Leakage Intermediate Keto-Acid Intermediate Reaction->Intermediate Reduction Reduction (Clemmensen/H2) Intermediate->Reduction Imp_Keto Impurity: Unreduced Keto (Process-defect) Intermediate->Imp_Keto Incomplete Rxn Crude Crude Product (Mix of species) Reduction->Crude Prep_HPLC Method B: Prep-HPLC Crude->Prep_HPLC Removes Keto (Polarity diff) Recryst Method A: Recrystallization Crude->Recryst Removes Isomer (Lattice diff) Imp_Iso->Crude Imp_Keto->Crude Final Primary Standard >99.9% Prep_HPLC->Final Recryst->Final

Figure 1: Synthesis pathway showing the origin of critical impurities (Keto-acid and Regio-isomers) and the effectiveness of purification methods against them.

Diagram 2: Reference Standard Qualification Workflow

A self-validating decision tree for establishing the standard.

Figure 2: The Qualification Workflow. This logic ensures that the final potency value accounts for all non-product mass (water, solvents, salts).

References

  • International Council for Harmonisation (ICH). (2000).[2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2012). ICH Q11: Development and Manufacture of Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] Retrieved from [Link]

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.

Sources

Comparative

Validating the Melting Point of 4-(3,5-dimethylphenyl)butanoic acid: A Comparative Characterization Guide

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Compound Focus: 4-(3,5-dimethylphenyl)butanoic acid (CAS: 22156-47-4)[1][2] Executive Summary: The Thermal Fingerprint 4-(3,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Compound Focus: 4-(3,5-dimethylphenyl)butanoic acid (CAS: 22156-47-4)[1][2]

Executive Summary: The Thermal Fingerprint

4-(3,5-dimethylphenyl)butanoic acid (CAS 22156-47-4) is a structural analog of phenylbutyric acid, often utilized as a specialized intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical ligands.[1][2][3][4] While the unsubstituted parent compound (4-phenylbutanoic acid) melts at ~49–52°C, the addition of symmetric methyl groups at the 3,5-positions typically elevates the crystal lattice energy, shifting the expected melting point (MP) into the 60–85°C range (estimated based on structural analogs like 4-(p-tolyl)butanoic acid).[1][2]

Precise thermal characterization is critical for this compound because:

  • Purity Sensitivity: As a low-melting solid, its melting range is highly sensitive to solvent inclusion and synthesis byproducts.[2]

  • Process Control: Inaccurate MP determination can lead to false rejections during GMP manufacturing.[2]

This guide compares the two primary validation methodologies—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —and provides a self-validating protocol to establish a "Gold Standard" specification.

Methodology Comparison: Visual vs. Thermodynamic

For a researcher validating a new batch of 4-(3,5-dimethylphenyl)butanoic acid, choosing the right method depends on the stage of development.

FeatureCapillary Melting Point (CMP)Differential Scanning Calorimetry (DSC)
Principle Visual/Optical: Observes phase change (solid

liquid) via light transmission.[1][2]
Thermodynamic: Measures heat flow required for phase transition (Endothermic event).
Primary Output Melting Range: (Onset of liquefaction

Clear point).
Extrapolated Onset Temperature (

):
The theoretical start of melt.
Precision Moderate (

0.5–1.0°C). Subjective to observer/camera.
High (

0.1°C). Objective and calibratable.
Sample Size Small (~1–3 mg).Small (~2–5 mg).
Speed Fast (Routine QC).Slow (Detailed Characterization).
Best For Routine QC: Quick batch release and purity checks.Reference Standard Establishment: Defining the absolute MP and detecting polymorphs.
Expert Insight: The "Depression" Trap

In organic acids like 4-(3,5-dimethylphenyl)butanoic acid, trace moisture or solvent (e.g., acetic acid, toluene) acts as an impurity, causing Melting Point Depression .[1]

  • CMP will show a wide range (e.g., 62–68°C instead of a sharp 68°C).

  • DSC will show a broadened endothermic peak and a shifted

    
    .
    
  • Recommendation: Use DSC to validate the reference standard, then use CMP for routine batch testing against that standard.

Experimental Protocols

The following protocols are designed to be self-validating. If the results between DSC and CMP diverge by >1.5°C, the sample likely contains volatile impurities or is exhibiting polymorphism.

Protocol A: Establishing the "Gold Standard" (DSC)

Objective: Determine the thermodynamic onset temperature (


) and heat of fusion (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Calibration: Indium (

    
    C) and Zinc standards.
    
  • Sample Prep: Weigh 2–4 mg of dried 4-(3,5-dimethylphenyl)butanoic acid into a hermetically sealed aluminum pan .

    • Why Sealed? Organic acids can sublimate or evaporate before melting, distorting the baseline. A pinhole lid is acceptable only if the compound is confirmed non-volatile.[2]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 110°C (1st Heat)

      
       Erase thermal history.
      
    • Cool 10°C/min to 25°C.

    • Ramp 5°C/min to 110°C (2nd Heat)

      
      Record Data .
      
  • Analysis: Integrate the endothermic peak. The intersection of the baseline and the leading edge of the peak is the

    
     .
    
Protocol B: Routine Quality Control (Capillary)

Objective: Confirm batch identity and purity relative to the DSC standard.

  • Instrument: Automated Melting Point Apparatus (e.g., Buchi or Stanford Research).

  • Sample Prep:

    • Dry sample in a vacuum desiccator for 24h.[2]

    • Grind to a fine powder (avoids "hot spots").

    • Pack into a glass capillary to a height of 3 mm . Tap firmly to remove air pockets.[2]

  • Method:

    • Rapid Heat: Ramp to 55°C (approx. 10°C below expected MP).

    • Critical Ramp: Slow heating rate to 1.0°C/min .

    • Why 1°C/min? Faster rates (e.g., 5°C/min) cause thermal lag, resulting in artificially high readings.

  • Observation:

    • Record Collapse Point (

      
      ) : First wetting of the solid.
      
    • Record Clear Point (

      
      ) : Complete transparency.
      
  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    C for a purity >98%.

Validation Workflow & Decision Logic

The diagram below illustrates the decision tree for validating the characterization of this intermediate.

MP_Validation Start Crude 4-(3,5-dimethylphenyl)butanoic acid Drying Vacuum Drying (Remove Solvent/Moisture) Start->Drying DSC_Test Primary Test: DSC (Sealed Pan, 5°C/min) Drying->DSC_Test Decision_Peak Peak Shape Analysis DSC_Test->Decision_Peak Sharp_Peak Sharp Endotherm Single Peak Decision_Peak->Sharp_Peak Pure Broad_Peak Broad/Split Peak Decision_Peak->Broad_Peak Impure Set_Standard Establish Reference MP (Tonset from DSC) Sharp_Peak->Set_Standard Recrystallize Recrystallize Sample (Impurity/Polymorph) Broad_Peak->Recrystallize Recrystallize->Drying Routine_QC Routine QC: Capillary Method (Ramp 1°C/min) Set_Standard->Routine_QC Compare Compare CMP Range vs DSC Tonset Routine_QC->Compare Pass PASS: Range < 2°C Matches DSC Compare->Pass Consistent Fail FAIL: Depression observed Compare->Fail Inconsistent

Figure 1: Self-validating workflow for thermal characterization. Note the loop-back mechanism for impure samples detected via DSC peak shape analysis.

Data Interpretation Guide

When analyzing your data, use the table below to diagnose synthesis issues based on thermal behavior.

ObservationDiagnosisCorrective Action
Sharp MP (Range < 1°C) High Purity (>99%).[1][2]Release batch.
Depressed MP (e.g., 5°C lower) Soluble Impurity (Eutectic).Recrystallize (check solvent compatibility).
Broad Range (> 3°C) Wet Sample or Inhomogeneous.Dry further; Regrind sample.[2]
Double Peak (DSC) Polymorphism or Solvate.Perform TGA (Thermogravimetric Analysis) to check for solvent loss.
Reference Data Note

While specific literature values for CAS 22156-47-4 are sparse, the expected melting point is 60–85°C based on the homologous series:

  • 4-phenylbutanoic acid:[1][2][5][6] 49–52°C[1][2]

  • 4-(p-tolyl)butanoic acid:[1][2][7] 55–59°C[2][8]

  • 4-(3,5-dimethylphenyl)butanoic acid:[1][2][4][9]>60°C (Predicted)

Always establish your internal reference standard using the DSC protocol above before relying on literature values for novel or rare intermediates.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[2] Link[1]

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis (DSC). USP-NF.[2] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4775, 4-Phenylbutanoic acid (Analog Reference). Retrieved from PubChem.[2][6][8][10] Link

  • Thermo Fisher Scientific. 4-(p-Tolyl)butyric acid Product Specification (Analog Reference).Link[1]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[2] Application Guide.[2] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(3,5-dimethylphenyl)butanoic Acid

[1] Executive Safety Summary 4-(3,5-dimethylphenyl)butanoic acid (CAS: 36440-58-1 or related isomers) is a lipophilic organic acid.[1] While often treated as a standard intermediate, its disposal requires specific attent...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

4-(3,5-dimethylphenyl)butanoic acid (CAS: 36440-58-1 or related isomers) is a lipophilic organic acid.[1] While often treated as a standard intermediate, its disposal requires specific attention to its acidity , potential aquatic toxicity , and persistence .[1]

Immediate Hazard Profile:

  • Physical State: Solid (White to off-white crystalline powder).[1]

  • Primary Hazard: Irritant (Skin, Eyes, Respiratory System).[1]

  • Secondary Hazard: Combustible (finely divided dust).[1]

  • Odor: Characteristic "rancid" or fatty acid odor (faint to distinct).[1]

Core Directive: Do NOT dispose of via sanitary sewer (sink).[1] This compound requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1]

Chemical Profile & Compatibility

Understanding the chemical behavior dictates the disposal path.[1] This molecule combines a lipophilic aromatic tail with a hydrophilic carboxylic head.[1][2]

PropertyCharacteristicOperational Implication
Acidity (pKa) ~4.7 - 4.8 (Estimated)Weak acid.[1] Incompatible with strong bases and oxidizers.[1]
Solubility Low in water; High in DCM, DMSO, AlcoholsDo not attempt water dilution for disposal.[1] Use organic waste streams.
Reactivity Stable under normal conditionsReacts exothermically with strong bases (NaOH, KOH).[1]
Flash Point >110°C (Predicted)Combustible, but not Flammable (unless in solvent).[1]
Compatibility Matrix
  • INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitrates), Strong Bases.[1]

  • COMPATIBLE: General organic solvents (Acetone, Methanol), Silica gel, Paper waste.[1]

Disposal Workflows

Logic Diagram: Waste Stream Segregation

The following decision tree illustrates the correct segregation logic to prevent cross-contamination and regulatory violations.

WasteSegregation Start Waste Material Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Waste Bin (Trace Organics) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (Basic/Acidic) SolventCheck->Aqueous HaloBin Halogenated Waste Carboy (Code: F001/F002) Halogenated->HaloBin NonHaloBin Organic Waste Carboy (Ignitable) NonHalogenated->NonHaloBin Neutralize Neutralize to pH 5-9 Then: Aqueous Waste Aqueous->Neutralize

Caption: Figure 1.[1] Segregation logic for 4-(3,5-dimethylphenyl)butanoic acid based on physical state and solvent matrix.

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock, contaminated weighing paper, or solid reaction byproducts.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined amber glass jar.[1]

  • Odor Control: Because phenylalkanoic acids can emit distinct odors, double-bag the solid in 4-mil polyethylene zip-lock bags before placing it in the rigid container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."[1]

    • Constituents: "4-(3,5-dimethylphenyl)butanoic acid (100%)."[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).

  • Storage: Store in the satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or filtrates.[1]

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).[1]

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual thionyl chloride or coupling reagents (EDC/DCC), quench carefully with water/bicarbonate before bottling.[1]

    • Warning: Quenching generates heat.[1] Perform in an ice bath.

  • pH Check: Ensure the waste stream is not extremely acidic (< pH 2).[1] If so, neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent container degradation.

  • Bottling: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated). Leave 10% headspace for expansion.[1]

Emergency Procedures: Spill Response

In the event of a bench-top spill, immediate containment is necessary to prevent tracking the irritant powder.[1]

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95) Alert->PPE Contain 3. Contain (Cover with Absorbent Pads) PPE->Contain Clean 4. Clean (Sweep/Wipe with Soap & Water) Contain->Clean Dispose 5. Dispose (Label as Hazardous Debris) Clean->Dispose

Caption: Figure 2.[1][3][4] Step-by-step spill response protocol for solid organic irritants.

Specific Cleaning Steps:

  • Dry Spill: Do not dry sweep vigorously (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag.

  • Surface Decontamination: Wash the area with a 5% Sodium Carbonate (soda ash) solution.[1] This converts the acid to its water-soluble salt, making it easier to wipe away.[1]

  • Final Rinse: Wipe with water and then ethanol.[1]

Regulatory Compliance (RCRA & EPA)

While 4-(3,5-dimethylphenyl)butanoic acid is not explicitly named on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated under the "Cradle-to-Grave" principle of RCRA (Resource Conservation and Recovery Act).[1]

  • Waste Characterization:

    • If pure: Non-RCRA Regulated Chemical Waste (unless it exhibits toxicity via TCLP, which is unlikely but possible).[1]

    • If in Acetone/Methanol: D001 (Ignitable) .[1]

    • If in Chloroform: D022 (Toxic - Chloroform) .[1]

  • Labeling Requirement: You must label the container with the full chemical name .[1] Do not use abbreviations (e.g., "DMPBA") on waste tags.

Expert Insight:

"Regulatory bodies (EPA/OSHA) prioritize the mixture over the isolate.[1] If you dissolve 1 gram of this acid in 1 liter of Methanol, the entire liter is now Class 3 Flammable Waste (D001).[1] Always classify based on the most hazardous component of the matrix."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

  • PubChem. (2024).[1][5] Compound Summary: 4-Phenylbutanoic acid (Parent Structure).[1] National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling 4-(3,5-dimethylphenyl)butanoic Acid

Topic: Personal protective equipment for handling 4-(3,5-dimethylphenyl)butanoic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(3,5-dimethylphenyl)butanoic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 4-(3,5-dimethylphenyl)butanoic acid as a Bioactive Organic Acid . While specific toxicological data for this research intermediate (CAS 1643-22-7 and analogs) is often limited, its structural pharmacophore—a lipophilic dimethylphenyl ring coupled with a carboxylic acid tail—dictates a specific safety profile.[1][2]

  • Primary Hazard: Skin and eye corrosion/irritation (H314/H315) and respiratory tract irritation (H335).[2]

  • Hidden Hazard: The lipophilic dimethylphenyl group increases potential for dermal absorption compared to simple aliphatic acids.[2]

  • Physical State: Typically a crystalline solid or low-melting powder.[1][2] Dust generation is the primary exposure vector during weighing.[2]

Risk Assessment & Hazard Mechanism

Why we choose specific PPE for this molecule.

To select the right protection, we must understand the "Attack Vector" of the chemical:

  • The Acidic Head (Carboxyl group): Protonates upon contact with moisture in mucous membranes (eyes, lungs), causing immediate protein denaturation and irritation.[2]

  • The Lipophilic Tail (3,5-dimethylphenyl): This non-polar region facilitates the molecule's transit through the lipid bilayer of the stratum corneum (outer skin).[2]

    • Result: Unlike mineral acids which burn the surface, organic acids like this can penetrate deeper before dissociating, potentially causing delayed or deep-tissue irritation.[1][2]

PPE Specification Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific task.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Nitrile (Minimum 0.11 mm / 4 mil) Nitrile provides excellent resistance to organic acids in solid form.[1][2][3] Warning: If dissolved in ketones (acetone) or aromatics, nitrile degrades rapidly.[2][4]
Hand Protection (High Risk) Double-gloving: Laminate (Silver Shield) under Nitrile Required when handling concentrated solutions or during synthesis workup where organic solvents are present.[1][2]
Respiratory N95 (minimum) or P100 Critical: This compound is a solid irritant.[2] Static electricity during weighing often aerosolizes the powder.[2] If outside a fume hood, a respirator is mandatory.
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient.[2] Dust particles can bypass side shields.[2] Acidic dust in the eye requires immediate, prolonged flushing.
Body Defense Lab Coat (High-neck, snap closure) Cotton/Polyester blend is acceptable.[1][2] Avoid open collars to prevent dust settling on the clavicle/neck area.[2]
Visualization: PPE Decision Logic

The following decision tree illustrates the logic for selecting PPE based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Fig 1. PPE Selection Logic based on Physical State and Solvent Carrier Start Handling 4-(3,5-dimethylphenyl)butanoic Acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Synthesis/Extraction PPE_Solid PPE LEVEL 1: Nitrile Gloves + N95 Mask + Splash Goggles Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check PPE_Aq PPE LEVEL 1: Nitrile Gloves + Splash Goggles Solvent_Check->PPE_Aq Aqueous/Alcohol PPE_Org PPE LEVEL 2: Laminate/Viton Gloves + Fume Hood Mandatory Solvent_Check->PPE_Org DCM/Toluene/THF

Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (Highest Risk Step)

The majority of exposure incidents occur during the transfer of light, fluffy organic acid powders.[1]

  • Static Control: 4-(3,5-dimethylphenyl)butanoic acid is prone to static charge.[1][2] Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.[2]

  • Draft Shielding: perform all weighing inside a Chemical Fume Hood .[2] If a hood is unavailable, use a powder containment balance enclosure.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Left Hand (Clean): Opens the balance door, adjusts knobs.[2]

    • Right Hand (Dirty): Holds the spatula and chemical container.[2]

    • Why? This prevents cross-contamination of the lab bench and balance controls.[2]

Phase B: Dissolution & Processing
  • Exothermic Caution: When dissolving this acid in basic solutions (e.g., Sodium Hydroxide), heat will be generated.[2] Add the solid slowly to the base, not the reverse.

  • Solvent Compatibility: If dissolving in DCM (Dichloromethane) or THF, standard nitrile gloves offer <5 minutes of protection.[2] Change gloves immediately upon splash contact.[2][5]

Emergency Response & Decontamination
  • Skin Contact:

    • Brush off: If solid powder lands on skin, do not wet it immediately (this creates a concentrated acid paste).[2] Brush off the bulk powder first.[2]

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Neutralize: Do not use vinegar or baking soda on skin burns; this causes thermal reaction damage.[2] Use water only.

  • Spill Cleanup (Solid):

    • Cover spill with a paper towel dampened with weak base (5% Sodium Bicarbonate) to prevent dust dispersal.[2]

    • Scoop into a dedicated waste container.[2]

    • Wipe area with MeOH/Water mixture to solubilize the lipophilic residue.[2]

Disposal & Waste Management

Proper disposal prevents downstream reactions in the waste stream.[2]

Classification: Hazardous Chemical Waste (Organic Acid).[2]

Waste StreamInstructionsIncompatibilities (DO NOT MIX)
Solid Waste Double-bag in clear polyethylene. Label "Solid Organic Acid - Toxic".[1][2]Oxidizers (Nitrates, Peroxides), Strong Bases.[2]
Liquid Waste Collect in HDPE or Glass carboys.[2]Cyanides, Sulfides (releases toxic gas at acidic pH).[2]

Disposal Workflow Diagram:

Disposal_Workflow Fig 2. Segregation Logic for Organic Acid Waste Streams Waste Chemical Waste Generated Check Check pH & Solvent Waste->Check Stream_A Stream A: Halogenated Organic Check->Stream_A Contains DCM/Chloroform Stream_B Stream B: Non-Halogenated Organic Check->Stream_B Acetone/Ethyl Acetate/Alc Stream_C Stream C: Solid Debris Check->Stream_C Gloves/Paper/Powder Tag Tag & Label: 'Organic Acid' Stream_A->Tag Stream_B->Tag Stream_C->Tag Pickup EHS Pickup Tag->Pickup

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link][1][2]

  • PubChem. (n.d.).[2] Compound Summary: 4-(2,4-dimethylphenyl)butanoic acid (Analogous Structure).[1][2] National Library of Medicine.[2] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-dimethylphenyl)butanoic Acid
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